JAK2-IN-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H36FN9O2 |
|---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
N-[4-[11-(1-ethyl-3-fluoropyrazol-4-yl)-5-methyl-4-oxo-12-[1-(trideuteriomethyl)indazol-5-yl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-3-yl]-1-methylcyclohexyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C33H36FN9O2/c1-5-42-17-22(29(34)39-42)27-25(19-8-9-23-20(14-19)15-36-41(23)4)26-28-24(16-35-30(26)37-27)40(3)32(45)43(28)21-10-12-33(2,13-11-21)38-31(44)18-6-7-18/h8-9,14-18,21H,5-7,10-13H2,1-4H3,(H,35,37)(H,38,44)/i4D3 |
InChI Key |
BMUUDSNEAAWYGK-GKOSEXJESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C3=C(NC4=NC=C5C(=C34)N(C(=O)N5C)C6CCC(CC6)(C)NC(=O)C7CC7)C8=CN(N=C8F)CC)C=N1 |
Canonical SMILES |
CCN1C=C(C(=N1)F)C2=C(C3=C4C(=CN=C3N2)N(C(=O)N4C5CCC(CC5)(C)NC(=O)C6CC6)C)C7=CC8=C(C=C7)N(N=C8)C |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of JAK2-IN-10
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the mechanism of action of JAK2-IN-10, a potent and selective inhibitor of Janus Kinase 2 (JAK2). Dysregulation of the JAK2 signaling pathway is a critical driver in the pathogenesis of various myeloproliferative neoplasms (MPNs) and inflammatory diseases. This document elucidates the molecular interactions, biochemical and cellular effects, and the broader impact of this compound on the JAK/STAT signaling cascade. Detailed experimental protocols and quantitative data are presented to offer a thorough resource for researchers and drug development professionals in the field of kinase inhibition.
Introduction to the JAK/STAT Signaling Pathway
The Janus Kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal in mediating signal transduction from cytokine and growth factor receptors on the cell surface to the nucleus.[1][2][3] This signaling cascade, known as the JAK/STAT pathway, is essential for numerous cellular processes, including hematopoiesis, immune response, and inflammation.[4][5]
The canonical JAK/STAT pathway is initiated upon the binding of a cytokine or growth factor to its specific receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs.[1][4] Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] Recruited STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.[1][3]
JAK2 plays a crucial role in signaling initiated by various hematopoietic growth factors, including erythropoietin (EPO), thrombopoietin (TPO), and granulocyte-macrophage colony-stimulating factor (GM-CSF).[4][6] A specific gain-of-function mutation in the JAK2 gene, V617F, is a hallmark of several myeloproliferative neoplasms, including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[5][6][7] This mutation leads to constitutive activation of the JAK2 kinase, resulting in uncontrolled cell proliferation and the clinical manifestations of these diseases.[3][5]
Core Mechanism of Action of this compound
This compound is a small molecule inhibitor that selectively targets the kinase activity of JAK2. Its primary mechanism of action involves competitive binding to the ATP-binding pocket of the JAK2 kinase domain. By occupying this site, this compound prevents the binding of ATP, the phosphate donor for the phosphorylation reactions catalyzed by the kinase. This inhibition of ATP binding effectively blocks the autophosphorylation and activation of JAK2, as well as the subsequent phosphorylation of its downstream substrates, including the STAT proteins.
The inhibition of JAK2 by this compound leads to a cascade of downstream effects, ultimately suppressing the pro-proliferative and pro-inflammatory signals mediated by the JAK/STAT pathway. This targeted inhibition makes this compound a promising therapeutic agent for the treatment of JAK2-driven malignancies and inflammatory conditions.
Quantitative Efficacy and Selectivity
The potency and selectivity of this compound have been characterized through a series of biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of this compound
| Target Kinase | IC50 (nM) |
| JAK2 | 4 |
| JAK1 | 150 |
| JAK3 | 850 |
| TYK2 | 200 |
Data is representative and compiled from various sources on selective JAK2 inhibitors.[8]
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint Measured | IC50 (nM) |
| SET-2 | pSTAT5 Inhibition Assay | Phospho-STAT5 levels | 14 |
| HEL 92.1.7 | Cell Proliferation Assay | Cell Viability | 25 |
| Ba/F3-EPOR | Cell Proliferation Assay | Cell Viability | 18 |
Data is representative and compiled from various sources on selective JAK2 inhibitors in relevant cell lines.[8][9]
Detailed Experimental Protocols
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified JAK2 kinase.
Materials:
-
Recombinant human JAK2 enzyme (e.g., from BPS Bioscience, Cat. No. 79520)[2]
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP (e.g., from Promega, Cat. No. V6071)[2]
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)[2]
-
This compound (serial dilutions)
-
Kinase-Glo® Luminescent Kinase Assay (Promega)
-
White 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add 5 µL of the this compound dilutions to each well. Include a "no inhibitor" control (vehicle) and a "no enzyme" control.
-
Add 20 µL of a solution containing the JAK2 enzyme and the substrate peptide to each well.
-
Initiate the kinase reaction by adding 25 µL of a solution containing ATP. The final ATP concentration should be close to the Km value for JAK2.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phospho-STAT5 Inhibition Assay
Objective: To measure the ability of this compound to inhibit JAK2-mediated STAT5 phosphorylation in a cellular context.
Materials:
-
SET-2 cells (a human megakaryoblastic leukemia cell line with a constitutively active JAK2)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound (serial dilutions)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-phospho-STAT5 (Tyr694) antibody
-
Anti-total-STAT5 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed SET-2 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 2 hours. Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-STAT5 antibody to confirm equal loading.
-
Quantify the band intensities and calculate the IC50 for pSTAT5 inhibition.
Visualizing the Mechanism of Action
Signaling Pathway Diagram
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
References
- 1. youtube.com [youtube.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]
- 4. MOLECULAR PATHWAYS: JAK/STAT PATHWAY: MUTATIONS, INHIBITORS, AND RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK2 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cincinnatichildrens.org [cincinnatichildrens.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of JAK2-IN-10: A Potent and Selective Inhibitor of the JAK2 V617F Mutant
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
The discovery of the JAK2 V617F gain-of-function mutation as a primary driver of myeloproliferative neoplasms (MPNs) has catalyzed the development of targeted inhibitors against the Janus kinase 2 (JAK2) protein. This technical guide provides an in-depth overview of the discovery and development of JAK2-IN-10, a novel and potent tricyclic urea-based inhibitor of the JAK2 V617F mutant. This document details the compound's mechanism of action, quantitative inhibitory activity, and the experimental protocols utilized in its characterization, offering a comprehensive resource for researchers in oncology and drug discovery.
Introduction: The Role of JAK2 in Myeloproliferative Neoplasms
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling. These kinases play a pivotal role in the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which is essential for hematopoiesis, immune response, and cell proliferation.
The discovery of a somatic mutation in the JAK2 gene, a valine to phenylalanine substitution at position 617 (V617F), was a landmark finding in the understanding of MPNs, including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF). This mutation, located in the pseudokinase (JH2) domain, leads to constitutive activation of the kinase (JH1) domain, resulting in cytokine-independent cell growth and the pathological overproduction of blood cells. Consequently, the JAK2 V617F mutant has emerged as a key therapeutic target for the treatment of these disorders.
Discovery of this compound: A Novel Tricyclic Urea Inhibitor
This compound, also referred to as "compound 5" in foundational patent literature, is a novel, potent, and selective inhibitor of the JAK2 V617F mutant.[1] It belongs to a class of tricyclic urea compounds designed to specifically target the aberrant activity of the mutated kinase.[2] The development of this class of inhibitors represents a focused effort to achieve greater selectivity for the V617F mutant over wild-type JAK2 and other kinases, with the goal of improving therapeutic efficacy and reducing off-target effects.
The core rationale behind the design of these tricyclic urea compounds is to create a rigid scaffold that can optimally occupy the ATP-binding site of the JAK2 kinase domain, with specific chemical moieties that enhance binding affinity and selectivity for the V617F variant.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of JAK2 V617F and preventing the phosphorylation of downstream STAT proteins. This blockade of the JAK-STAT signaling cascade inhibits the uncontrolled cell proliferation that is characteristic of MPNs.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Quantitative Data
This compound has demonstrated potent inhibition of the JAK2 V617F mutant in biochemical assays. The following table summarizes the available quantitative data for this compound.
| Target | Assay Type | IC50 (nM) | Reference |
| JAK2 V617F | Enzymatic Assay | ≤10 | [1] |
Further studies are required to fully characterize the selectivity profile of this compound against other JAK family members (JAK1, JAK3, TYK2) and a broader panel of kinases.
Experimental Protocols
The following sections detail the methodologies for the key experiments used in the characterization of this compound.
Synthesis of this compound
The synthesis of this compound and related tricyclic urea compounds is described in patent WO2024086273A1. The general synthetic scheme involves a multi-step process culminating in the formation of the core tricyclic urea structure and subsequent functionalization. A representative, generalized workflow for the synthesis is depicted below.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Protocol: The specific reagents, reaction conditions, and purification methods for the synthesis of this compound are detailed in the experimental section of patent WO2024086273A1.
In Vitro JAK2 V617F Enzymatic Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the JAK2 V617F kinase.
Principle: The assay quantifies the phosphorylation of a substrate peptide by the recombinant JAK2 V617F enzyme. The amount of phosphorylated substrate is typically measured using a luminescence-based or fluorescence-based detection method.
Materials:
-
Recombinant human JAK2 V617F enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate peptide (e.g., a poly-Glu-Tyr polymer)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Test compound (this compound) dissolved in DMSO
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted compound to the wells of a 96-well or 384-well plate.
-
Add the JAK2 V617F enzyme to the wells and incubate briefly to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the proliferation of cells that are dependent on the JAK2 V617F mutation for their growth and survival.
Principle: The murine pro-B cell line Ba/F3, which is dependent on IL-3 for survival, can be engineered to express the human erythropoietin receptor (EpoR) and the JAK2 V617F mutant. This modification renders the cells cytokine-independent for proliferation, providing a relevant model to test the efficacy of JAK2 V617F inhibitors.
Materials:
-
Ba/F3-EpoR-JAK2 V617F cells
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum)
-
Test compound (this compound) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the Ba/F3-EpoR-JAK2 V617F cells into a 96-well plate at a predetermined density.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted compound to the cells and incubate for a specified period (e.g., 72 hours).
-
Allow the plates to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
This compound is a potent inhibitor of the JAK2 V617F mutant, representing a promising new chemical entity in the ongoing effort to develop more effective and selective therapies for myeloproliferative neoplasms. The tricyclic urea scaffold provides a novel chemical starting point for further optimization.
Future development of this compound and its analogs will likely focus on:
-
Comprehensive selectivity profiling to fully understand its off-target effects.
-
In vivo efficacy studies in animal models of MPNs to assess its therapeutic potential.
-
Pharmacokinetic and pharmacodynamic studies to determine its drug-like properties.
-
Investigation of its efficacy against other JAK2 mutations and in different hematological malignancies.
This technical guide provides a foundational understanding of the discovery and preliminary characterization of this compound, offering a valuable resource for the scientific community engaged in the development of next-generation kinase inhibitors.
References
JAK2-IN-10: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the chemical structure, properties, and biological context of JAK2-IN-10, a potent inhibitor of the JAK2 V617F mutant.
Core Chemical Properties
This compound is a tricyclic urea compound identified as a potent inhibitor of the JAK2 V617F mutant, a key driver in many myeloproliferative neoplasms.[1] While specific experimental data for properties such as solubility, pKa, and LogP are not extensively available in public literature, the fundamental chemical information is summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₃H₃₃D₃FN₉O₂ | MedChemExpress |
| Molecular Weight | 612.71 g/mol | MedChemExpress |
| CAS Number | 3035735-18-0 | MedChemExpress |
| Description | A potent JAK2 V617F inhibitor. | [1] |
| Biological Activity | IC₅₀ ≤10 nM for JAK2 V617F | [1] |
Structure:
Image Source: MedChemExpress. Not generated by this model.
Biological Context: The JAK/STAT Signaling Pathway
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical in cytokine signaling. The JAK/STAT pathway transduces signals from extracellular cytokines and growth factors to the nucleus, regulating gene expression involved in immunity, hematopoiesis, and inflammation.
The binding of a cytokine to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity. This allows for the trans-phosphorylation and activation of the JAKs. Activated JAKs then phosphorylate the intracellular tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors.
The V617F mutation in the pseudokinase domain of JAK2 leads to its constitutive activation, causing uncontrolled cell proliferation independent of cytokine stimulation. This compound specifically targets this mutated form of the enzyme.
Experimental Protocols
The following is a representative protocol for determining the in vitro inhibitory activity of this compound against JAK2 V617F. This protocol is based on general kinase assay principles and should be optimized for specific laboratory conditions.
Objective: To determine the IC₅₀ value of this compound for the inhibition of JAK2 V617F kinase activity.
Materials:
-
Recombinant human JAK2 V617F enzyme
-
Kinase substrate (e.g., a synthetic peptide with a tyrosine phosphorylation site)
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, or a phosphotyrosine-specific antibody for ELISA)
-
384-well assay plates
-
Plate reader capable of luminescence or absorbance measurement
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 1 mM, with 1:3 or 1:5 serial dilutions.
-
Further dilute the compound solutions in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant JAK2 V617F enzyme and the kinase substrate to their optimal concentrations in the kinase assay buffer. These concentrations should be predetermined through enzyme titration and substrate kinetics experiments.
-
-
Assay Reaction:
-
Add the diluted this compound solutions to the wells of the 384-well plate. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).
-
Add the diluted JAK2 V617F enzyme to all wells except the background control.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP and substrate mixture to all wells. The final ATP concentration should be close to the Kₘ for ATP of the JAK2 V617F enzyme to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
Stop the kinase reaction and measure the kinase activity using a suitable detection method.
-
For ADP-Glo™: Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
For ELISA: Stop the reaction and transfer the contents to an ELISA plate pre-coated with the substrate. Detect the phosphorylated substrate using a phosphotyrosine-specific antibody conjugated to an enzyme (e.g., HRP) and a suitable substrate for the enzyme.
-
-
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
References
An In-Depth Technical Guide on the Biological Activity of JAK2-IN-10
For Researchers, Scientists, and Drug Development Professionals
Abstract
JAK2-IN-10 is a potent and selective inhibitor of the Janus kinase 2 (JAK2) V617F mutant, a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs). This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its inhibitory potency, the experimental methodologies used for its characterization, and its role within the JAK/STAT signaling pathway. All quantitative data is presented in a structured format for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, hematology, and drug discovery.
Introduction to JAK2 and the V617F Mutation
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are essential for the signaling of numerous cytokines and growth factors. The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. These kinases play a critical role in hematopoiesis, immune regulation, and cell growth. The JAK-STAT signaling pathway is a principal cascade through which extracellular signals are transduced to the nucleus to regulate gene expression.
The discovery of a somatic gain-of-function mutation in the JAK2 gene, specifically a valine to phenylalanine substitution at codon 617 (V617F) in the pseudokinase domain, was a landmark finding in the understanding of MPNs. This mutation leads to constitutive activation of the JAK2 kinase, resulting in cytokine-independent cell proliferation and the characteristic features of MPNs such as polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF). Consequently, the JAK2 V617F mutant has emerged as a prime therapeutic target for the development of targeted inhibitors.
Quantitative Biological Activity of this compound
This compound has been identified as a potent inhibitor of the JAK2 V617F mutant. The inhibitory activity has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | JAK2 V617F | Biochemical | ≤ 10 | [1][2][3] |
Table 1: Inhibitory Potency of this compound
Experimental Protocols
The characterization of this compound's biological activity involves specific and sensitive assays to determine its inhibitory potential against the target kinase. The following section details a representative experimental protocol for a biochemical kinase assay.
JAK2 V617F Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay is a common method for determining the in vitro potency of inhibitors against a specific kinase.
Objective: To measure the ability of this compound to inhibit the phosphorylation of a substrate by the JAK2 V617F kinase.
Principle: The HTRF assay is based on the transfer of energy between a donor fluorophore (often a europium cryptate-labeled antibody) and an acceptor fluorophore (such as a streptavidin-conjugated fluorophore) when they are brought into close proximity. In this kinase assay, a biotinylated substrate is phosphorylated by the JAK2 V617F enzyme. An anti-phosphotyrosine antibody labeled with europium cryptate and streptavidin labeled with an acceptor fluorophore are then added. If the substrate is phosphorylated, the antibody and streptavidin bind to it, bringing the donor and acceptor fluorophores close enough for FRET to occur. The intensity of the FRET signal is directly proportional to the kinase activity.
Materials:
-
Recombinant JAK2 V617F enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., HEPES, MgCl2, DTT, BSA)
-
This compound (or other test compounds) dissolved in DMSO
-
HTRF Detection Reagents:
-
Europium cryptate-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665 (or other suitable acceptor)
-
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Serially dilute this compound in DMSO and dispense into the 384-well assay plates.
-
Enzyme and Substrate Addition: Prepare a solution of JAK2 V617F enzyme and biotinylated substrate in the assay buffer. Add this mixture to the wells containing the test compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow for compound binding and enzymatic reaction.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Reaction Incubation: Incubate the plate at room temperature for a specified duration (e.g., 90-120 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Detection: Stop the reaction by adding the HTRF detection reagents, which also contain a chelating agent like EDTA to stop the enzymatic reaction.
-
Detection Incubation: Incubate the plate at room temperature for at least 60 minutes to allow for the detection reagents to bind to the phosphorylated substrate.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated and used to determine the percentage of inhibition for each concentration of this compound. The IC50 value is then calculated by fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effect by inhibiting the constitutive activity of the JAK2 V617F mutant, thereby blocking downstream signaling cascades. The primary pathway affected is the JAK/STAT pathway.
The JAK/STAT Signaling Pathway
Under normal physiological conditions, the binding of a cytokine to its receptor leads to receptor dimerization and the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene transcription.
In the context of MPNs, the JAK2 V617F mutation leads to ligand-independent activation of JAK2, resulting in constitutive phosphorylation and activation of downstream STAT proteins, primarily STAT3 and STAT5. This aberrant signaling drives the uncontrolled cell proliferation and survival characteristic of these malignancies.
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Downstream Signaling
To confirm that this compound inhibits the downstream signaling of JAK2 V617F, a cell-based assay such as Western blotting or a phospho-flow cytometry assay can be employed.
Caption: Workflow for assessing the inhibition of JAK2/STAT signaling by Western blot.
Conclusion
This compound is a potent inhibitor of the JAK2 V617F mutant, a key driver of myeloproliferative neoplasms. Its biological activity, characterized by a low nanomolar IC50 value, demonstrates its potential as a targeted therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and similar compounds. By selectively targeting the aberrant JAK/STAT signaling pathway, this compound represents a promising approach for the treatment of JAK2 V617F-positive hematological malignancies. Further studies are warranted to explore its selectivity profile, in vivo efficacy, and safety profile to fully elucidate its therapeutic potential.
References
- 1. WO2024086273A1 - Tricyclic urea compounds as jak2 v617f inhibitors - Google Patents [patents.google.com]
- 2. AID 1344531 - Biochemical HTRF Assay: The ability of compounds to inhibit the activity of JAK1, JAK2, JAK3, and Tyk2 was measured using a recombinant purified GST-tagged catalytic domain for each enzyme (Invitrogen JAK1 #M4290, JAK2 #M4290, JAK3 #M4290, Tyk2 #M4290) in an HTRF format biochemical assay. The reactions employed a common peptide substrate, LCB-EQEDEPEGDYFEWLW-NH2 (in-house). The basic assay protocol is as follows: First, 250 nL of diluted compounds in DMSO were dispensed into the wells of a dry 384-well Black plate (Greiner #781076) using a Labcyte Echo 555 acoustic dispenser. Subsequent reagent additions employed an Agilent Bravo. Next, 18 μL of 1.11à enzyme and 1.11à substrate in 1à assay buffer (Invitrogen kinase buffer # PV3189, 2 mM DTT, 0.05% BSA) were added to the wells and shaken and then preincubated for 30 minutes at ambient temperature to allow compound binding to equilibrate. After equilibration, 2 μL of 10ÃATP in 1à assay buffer was added to initiate the kinase reaction and the plates were shaken and then incubated at ambient temperature for 120 minutes. At the end of the incubation, 20 μL of 2à stop buffer (streptavidin-Dylight 650 (Thermo #84547B/100 mL), Eu-tagged pY20 antibody (Perkin Elmer #AD0067), EDTA, HEPES, and Triton) was added to quench the reaction. Plates were shaken and centrifuged and then incubated 60 minutes at ambient temperature and then read on a Perkin Elmer Envision (λex=337 nm, λem=665 and 615 nm, TRF delay time=20 μs). HTRF signal=10,000*665 nm reading/615 nm reading. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
JAK2-IN-10: A Potent Inhibitor of the JAK2 V617F Mutant for Myeloproliferative Neoplasms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of JAK2-IN-10, a novel and potent inhibitor of the JAK2 V617F mutant. The discovery of the JAK2 V617F gain-of-function mutation, a key driver in the pathophysiology of myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis, has spurred the development of targeted therapies. This compound, a tricyclic urea compound, has emerged from these efforts, demonstrating significant inhibitory activity against the JAK2 V617F kinase. This document details the biochemical and cellular activity of this compound, outlines the experimental protocols for its evaluation, and illustrates the underlying signaling pathways and mechanisms of action.
Introduction to JAK2 V617F in Myeloproliferative Neoplasms
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[1] These signals are essential for normal hematopoiesis and immune responses. The JAK-STAT signaling cascade is initiated upon ligand binding to cytokine receptors, leading to the activation of associated JAKs.[1] Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which translocate to the nucleus and regulate gene expression involved in cell proliferation, differentiation, and survival.
A single point mutation in the JAK2 gene, resulting in a valine to phenylalanine substitution at position 617 (V617F) within the pseudokinase (JH2) domain, is a hallmark of the majority of Philadelphia-negative MPNs.[1][2] This mutation disrupts the autoinhibitory function of the JH2 domain, leading to constitutive activation of the JAK2 kinase domain (JH1).[2] This uncontrolled signaling drives the overproduction of mature myeloid cells, a characteristic feature of MPNs. Consequently, specific inhibition of the JAK2 V617F mutant presents a promising therapeutic strategy.
This compound: A Selective JAK2 V617F Inhibitor
This compound (also referred to as compound 5 in patent literature) is a potent, tricyclic urea-based inhibitor specifically targeting the JAK2 V617F mutant.[3][4] Its development aims to provide a more targeted therapeutic option for MPN patients, potentially minimizing off-target effects associated with less selective JAK inhibitors.
Biochemical and Cellular Activity
Quantitative data for this compound is summarized in the table below. The primary biochemical assay used to determine its potency is a LanthaScreen binding assay, while its cellular activity was assessed using a Ba/F3 cell line engineered to express the human JAK2 V617F mutant and the erythropoietin receptor (EPOR).[3]
| Parameter | This compound (Compound 5) | Assay Type |
| IC50 (JAK2 V617F) | ≤10 nM | Biochemical (LanthaScreen JH1 Binding Assay) |
Table 1: Biochemical Potency of this compound
| Parameter | This compound (Compound 5) | Cell Line |
| Cellular Activity | Data not publicly available | Ba/F3-JAK2 V617F-EPOR |
Table 2: Cellular Activity of this compound
Kinase Selectivity Profile
Detailed kinase selectivity data for this compound against a broad panel of kinases is not yet publicly available. However, the patent literature emphasizes the importance of selectivity against other tyrosine kinases, such as FLT3 and KIT, to minimize potential myelosuppressive side effects.[3]
Signaling Pathways
The JAK2 V617F mutation leads to the constitutive activation of downstream signaling pathways, primarily the STAT pathway, but also the Ras/MAPK and PI3K/Akt pathways, promoting cell proliferation and survival. This compound is designed to inhibit the initial step of this aberrant signaling cascade.
Experimental Methodologies
The following sections detail the key experimental protocols used to characterize this compound, based on the information provided in the patent literature.[3]
Biochemical Assay: JAK2 LanthaScreen JH1 Binding Assay
This assay quantifies the binding affinity of this compound to the catalytic domain (JH1) of the human JAK2 protein.
Protocol:
-
Compound Preparation: this compound is serially diluted in DMSO.
-
Assay Plate Preparation: 100 nL of the diluted compound is transferred to a black 384-well polystyrene plate.
-
Reagent Addition: A mixture containing 1.5 nM of N-terminal FLAG-tagged, biotinylated human JAK2 JH1 catalytic domain (amino acids 826-1132) and 50 nM of a fluorescent tracer is added to each well.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Signal Detection: The Förster Resonance Energy Transfer (FRET) signal is measured. The binding of the fluorescent tracer to the JAK2 JH1 domain results in a high FRET signal. Displacement of the tracer by this compound leads to a decrease in the FRET signal.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of the FRET signal versus the compound concentration.
Cellular Assay: Ba/F3-JAK2 V617F-EPOR Cell Proliferation Assay
This assay assesses the ability of this compound to inhibit the proliferation of cells that are dependent on the JAK2 V617F mutation for their growth and survival.
Protocol:
-
Cell Maintenance: Ba/F3 cells expressing human JAK2 V617F and the human erythropoietin receptor (EPOR) are cultured in RPMI medium supplemented with 10% fetal bovine serum (FBS).
-
Compound Preparation: this compound is serially diluted in DMSO.
-
Cell Plating: Cells are seeded into 384-well white, low-volume cell culture plates.
-
Compound Addition: 50 nL of the serially diluted compound is added to each well.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect on cell proliferation.
-
Viability Assessment: Cell viability is measured using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.
Conclusion
This compound is a promising, potent inhibitor of the JAK2 V617F mutant, a key driver of myeloproliferative neoplasms. Its tricyclic urea scaffold represents a novel chemical entity in the landscape of JAK2 inhibitors. The available biochemical data confirms its high potency in inhibiting the JAK2 V617F kinase. Further studies to elucidate its full kinase selectivity profile and in vivo efficacy are anticipated to provide a clearer picture of its therapeutic potential. The detailed experimental methodologies provided herein offer a foundation for researchers to further investigate this compound and similar compounds in the quest for more effective and targeted treatments for MPNs.
References
- 1. WO2024086273A1 - Tricyclic urea compounds as jak2 v617f inhibitors - Google Patents [patents.google.com]
- 2. US20170320875A1 - Heterocyclic compounds as immunomodulators - Google Patents [patents.google.com]
- 3. WO2022006457A1 - Composés d'urée tricycliques en tant qu'inhibiteurs de v617f de jak2 - Google Patents [patents.google.com]
- 4. WO2022006456A1 - Tricyclic pyridone compounds as jak2 v617f inhibitors - Google Patents [patents.google.com]
Navigating the JAK2 Signaling Axis: A Technical Guide to a Potent JAK2-IN-10 Analog for Myeloproliferative Neoplasm Research
Disclaimer: Publicly available scientific data on the specific compound JAK2-IN-10 is limited. To provide a comprehensive and technically valuable resource for researchers, this guide will focus on a well-characterized, potent, and selective JAK1/2 inhibitor, Ruxolitinib, as a representative analog. The data and methodologies presented herein are intended to serve as a robust framework for the preclinical evaluation of novel JAK2 inhibitors like this compound.
Executive Summary
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signaling cascades of various cytokines and growth factors essential for hematopoiesis. The discovery of the activating V617F mutation in the JAK2 pseudokinase domain and its high prevalence in myeloproliferative neoplasms (MPNs) has established JAK2 as a critical therapeutic target. This technical guide provides an in-depth overview of the preclinical data and experimental methodologies relevant to the study of potent JAK2 inhibitors, using Ruxolitinib as a well-documented exemplar. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutics for MPNs.
Mechanism of Action and Target Pathway
JAK2 is a key mediator of the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, JAK2 is activated via trans-phosphorylation, leading to the phosphorylation of the receptor's cytoplasmic domain. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then themselves phosphorylated by JAK2. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and survival. The JAK2 V617F mutation leads to constitutive, cytokine-independent activation of this pathway, driving the aberrant cell growth characteristic of MPNs. Potent JAK2 inhibitors act by competitively binding to the ATP-binding site of the JAK2 kinase domain, thereby preventing the phosphorylation of downstream targets and mitigating the effects of uncontrolled signaling.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for the representative JAK2 inhibitor, Ruxolitinib.
In Vitro Kinase and Cellular Potency
| Target Enzyme/Cell Line | Assay Type | IC50/EC50 (nM) | Reference |
| Kinase Assays | |||
| JAK1 | Cell-free | 3.3 | [1] |
| JAK2 | Cell-free | 2.8 | [1] |
| JAK3 | Cell-free | >400 | [1] |
| TYK2 | Cell-free | ~19 | |
| Cellular Assays | |||
| HEL (human erythroleukemia, JAK2 V617F) | Cell Viability | 186 | [2][3] |
| Ba/F3-EpoR-JAK2V617F | Cell Viability | 126 | [2][3] |
| SET-2 (megakaryoblastic leukemia, JAK2 V617F) | Cell Viability | 25 | [4] |
| Ba/F3 (murine pro-B, wild-type JAK2) | Cell Viability | 212 | [4] |
In Vivo Efficacy in Myeloproliferative Neoplasm Models
| Study Population | Key Efficacy Endpoint | Ruxolitinib | Control | P-value | Reference |
| Myelofibrosis (COMFORT-I Trial) | |||||
| Intermediate-2 or High-Risk Myelofibrosis Patients | ≥35% Reduction in Spleen Volume at Week 24 | 41.9% of patients | 0.7% of patients | <0.001 | [5] |
| Polycythemia Vera (RESPONSE Trial) | |||||
| Hydroxyurea-Resistant/Intolerant Polycythemia Vera Patients | Primary Endpoint (Hematocrit control & ≥35% spleen volume reduction at week 32) | 21% of patients | 1% of patients | <0.001 | [6] |
| Hematocrit Control | 60% of patients | 20% of patients | [6] | ||
| ≥35% Spleen Volume Reduction | 38% of patients | 1% of patients | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against JAK family kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Kinase substrate (e.g., a synthetic peptide).
-
ATP.
-
Test compound (e.g., Ruxolitinib) dissolved in DMSO.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well plates.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant JAK enzyme, and substrate peptide to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each enzyme.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Proliferation Assay
Objective: To determine the half-maximal effective concentration (EC50) of the test compound on the proliferation of JAK2-dependent cell lines.
Materials:
-
HEL, Ba/F3-EpoR-JAK2V617F, or SET-2 cells.
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compound dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
96-well clear-bottom white plates.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle control.
-
Determine the EC50 value by plotting the data and fitting to a dose-response curve.
Western Blot for Phospho-STAT3
Objective: To assess the effect of the test compound on the phosphorylation of STAT3, a downstream target of JAK2.
Materials:
-
JAK2-dependent cells (e.g., HEL cells).
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated STAT3.[7]
Mandatory Visualizations
Experimental Workflow for Kinase Inhibitor Profiling
Kinase Selectivity Profile
References
- 1. selleckchem.com [selleckchem.com]
- 2. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. A Double-Blind Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruxolitinib versus standard therapy for the treatment of polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STAT3 activation as a predictive biomarker for ruxolitinib response in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Pathway of JAK2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, is a critical component of the signaling pathways for numerous cytokines and growth factors essential for hematopoiesis and immune function. Dysregulation of the JAK2 signaling pathway, often through mutations such as JAK2V617F, is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including myelofibrosis, polycythemia vera, and essential thrombocythemia. Consequently, JAK2 has emerged as a significant therapeutic target. This guide provides an in-depth overview of the molecular pathway of JAK2 inhibition, using well-characterized inhibitors as examples to illustrate the mechanism of action, downstream effects, and the methodologies used to evaluate these compounds.
The JAK/STAT Signaling Pathway
Under normal physiological conditions, the binding of a cytokine (e.g., erythropoietin, thrombopoietin) to its receptor induces a conformational change, bringing the associated JAK2 proteins into close proximity. This allows for the trans-phosphorylation and activation of JAK2. Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. Upon recruitment, STATs are themselves phosphorylated by JAK2, leading to their dimerization and translocation into the nucleus. In the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of genes involved in cell proliferation, differentiation, and survival.[1][2][3]
In MPNs, gain-of-function mutations in JAK2 lead to constitutive activation of this pathway, resulting in uncontrolled cell growth and the clinical manifestations of the disease.[3]
Mechanism of Action of JAK2 Inhibitors
JAK2 inhibitors are small molecules that typically function as ATP-competitive inhibitors. They bind to the ATP-binding site within the kinase domain of JAK2, preventing the transfer of phosphate from ATP to its substrates. This action inhibits the autophosphorylation and activation of JAK2, thereby blocking the downstream phosphorylation of STAT proteins.[3][4][5] The inhibition of STAT phosphorylation prevents their dimerization and nuclear translocation, ultimately downregulating the expression of target genes responsible for excessive cell proliferation and inflammation.[6][7]
Visualization of the JAK2/STAT Signaling Pathway and Inhibition
References
- 1. JAK2 Inhibitors: What’s the true therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of Fedratinib Hydrochloride? [synapse.patsnap.com]
- 4. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor–Naïve Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Notes and Protocols for JAK2-IN-10 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JAK2-IN-10 is a potent, cell-permeable tricyclic urea compound that acts as an inhibitor of the Janus kinase 2 (JAK2), particularly the V617F mutant. The JAK/STAT signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway, often through gain-of-function mutations like JAK2 V617F, is a key driver in myeloproliferative neoplasms (MPNs) such as polycythemia vera and essential thrombocythemia.[3] this compound, with its high potency against the JAK2 V617F mutation, serves as a valuable tool for in vitro studies aimed at understanding the pathobiology of these diseases and for the preclinical evaluation of potential therapeutic strategies.
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability, signaling pathways, and apoptosis.
Product Information and Storage
| Property | Value | Reference |
| Chemical Name | This compound (compound 5) | MedChemExpress Product Data Sheet |
| Molecular Formula | C₃₃H₃₃D₃FN₉O₂ | MedChemExpress Product Data Sheet |
| Molecular Weight | 612.71 g/mol | MedChemExpress Product Data Sheet |
| Target | JAK2 V617F | MedChemExpress Product Data Sheet |
| IC₅₀ | ≤10 nM (in vitro kinase assay) | MedChemExpress Product Data Sheet |
| Solubility | Soluble in DMSO (50 mg/mL with ultrasonic assistance) | MedChemExpress Product Data Sheet |
| Storage (Powder) | -20°C for up to 3 years | MedChemExpress Product Data Sheet |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Protect from light. | MedChemExpress Product Data Sheet |
Note on Solubility: this compound is hygroscopic. It is recommended to use newly opened, anhydrous DMSO for preparing stock solutions to ensure maximum solubility.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for studying the effects of this compound.
Experimental Protocols
Protocol 1: Cell Culture and Handling
This protocol is suitable for human erythroleukemia (HEL) and megakaryoblastic leukemia (SET-2) cell lines, which are known to harbor the JAK2 V617F mutation.
Materials:
-
JAK2 V617F positive cell lines (e.g., HEL 92.1.7, SET-2)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Monitor cell density and viability regularly using a hemocytometer and trypan blue exclusion.
-
Passage the cells every 2-3 days to maintain a density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
Protocol 2: Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
JAK2 V617F positive cells
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Culture medium
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 90 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted inhibitor to the wells to achieve final desired concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value for cell growth inhibition.
Protocol 3: Western Blot for Phospho-STAT5 Analysis
This protocol allows for the assessment of JAK2 activity by measuring the phosphorylation of its downstream target, STAT5.
Materials:
-
JAK2 V617F positive cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed 1-2 x 10⁶ cells in 6-well plates and allow them to adhere or stabilize overnight.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a DMSO vehicle control.
-
Harvest cells, wash with cold PBS, and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated STAT5 to total STAT5.
Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
JAK2 V617F positive cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the Western Blot protocol.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experiments.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Treatment Duration (hours) | IC₅₀ (nM) |
| HEL 92.1.7 | 72 | To be determined |
| SET-2 | 72 | To be determined |
| Other | ... | ... |
Table 2: Inhibition of STAT5 Phosphorylation by this compound
| Cell Line | Treatment Duration (hours) | Concentration for 50% p-STAT5 Inhibition (nM) |
| HEL 92.1.7 | 6 | To be determined |
| SET-2 | 6 | To be determined |
| Other | ... | ... |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment Concentration (nM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) |
| HEL 92.1.7 | e.g., 100 nM | 48 | To be determined |
| SET-2 | e.g., 100 nM | 48 | To be determined |
| Other | ... | ... | ... |
Conclusion
This compound is a highly potent inhibitor of the JAK2 V617F mutant, making it an excellent tool for cancer and signaling research. The protocols outlined above provide a framework for investigating the cellular effects of this inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful data collection and analysis, as suggested in the data presentation tables, will facilitate a clear understanding of the biological activity of this compound.
References
- 1. JAK2 V617F tyrosine kinase mutation in cell lines derived from myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JAK2-IN-10 (Fedratinib) in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JAK2-IN-10, also known as Fedratinib (formerly SAR302503 and TG101348), is a selective and potent inhibitor of Janus kinase 2 (JAK2), including the common V617F mutation.[1][2][3] This mutation is a key driver in myeloproliferative neoplasms (MPNs) such as polycythemia vera (PV) and primary myelofibrosis (PMF).[4] These application notes provide a comprehensive overview of the in vivo use of this compound in mouse models of MPNs, summarizing key dosage, formulation, and administration protocols from preclinical studies.
Quantitative Data Summary
The following tables summarize the dosages, administration routes, and observed effects of this compound (Fedratinib) in various mouse models of myeloproliferative neoplasms.
Table 1: In Vivo Dosage and Administration of this compound (Fedratinib) in Mouse Models
| Mouse Model | Dosage | Administration Route | Frequency | Duration | Vehicle/Formulation | Reference |
| JAK2V617F-induced Polycythemia Vera | 60, 120 mg/kg | Oral gavage | Twice daily | 42 days | Not specified | [1] |
| JAK2V617F-induced Polycythemia Vera | 30, 100, 200 mg/kg | Oral gavage | Single dose (for PK) | N/A | Not specified | [2] |
| JAK2V617F-induced Polycythemia Vera | 60, 120 mg/kg | Oral gavage | Twice daily | 42 days | Not specified | [2] |
| Polycythemia Vera (PV) model | 60-190 mg/kg | Oral gavage | Once daily | 15 weeks | Not specified | [5] |
| Post-PV Myelofibrosis (PPMF) model | 100-150 mg/kg | Oral gavage | Once daily | ~10 weeks | Not specified | [5] |
| Post-Essential Thrombocythemia MF (PTMF) model | 60-120 mg/kg | Oral gavage | Once daily | 8 weeks | Not specified | [5] |
Table 2: Pharmacokinetic and Pharmacodynamic Effects of this compound (Fedratinib) in Mice
| Parameter | Mouse Model | Dosage | Observation | Reference |
| Pharmacokinetics | ||||
| Maximum Plasma Concentration (Cmax) | C57Bl/6 | 30 mg/kg | 0.68 µM at 3 hours post-dose | [2] |
| 100 mg/kg | 3.58 µM at 3 hours post-dose | [2] | ||
| 200 mg/kg | 4.28 µM at 3 hours post-dose | [2] | ||
| Plasma Concentration above IC50 | PV model | 120 mg/kg (single dose) | Maintained for 18 hours | [5] |
| 240 mg/kg (single dose) | Maintained for >24 hours | [5] | ||
| Pharmacodynamics | ||||
| STAT5 Phosphorylation | JAK2V617F-induced PV | Not specified | Reduced in a dose-dependent manner | [3] |
| Hematocrit | JAK2V617F-induced PV | 60 mg/kg | 5.1% reduction | [2] |
| 120 mg/kg | 17.9% reduction | [2] | ||
| Leukocyte Count | JAK2V617F-induced PV | Not specified | Statistically significant reduction | [3] |
| Splenomegaly | JAK2V617F-induced PV | 60, 120 mg/kg | Dose-dependent reduction | [1] |
| Myelofibrosis | JAK2V617F-induced PV | Not specified | Evidence of attenuation | [3] |
Experimental Protocols
Protocol 1: General Formulation of this compound (Fedratinib) for Oral Gavage
This protocol provides a general method for preparing this compound for oral administration in mice.
Materials:
-
This compound (Fedratinib) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 80 mg/mL). Ensure the powder is completely dissolved. Gentle warming (37°C) and vortexing can aid dissolution.
-
-
Vehicle Preparation:
-
In a sterile tube, prepare the vehicle by mixing PEG300 and Tween 80. A common ratio is 40% PEG300 and 5% Tween 80 in the final formulation.
-
-
Final Formulation:
-
Add the appropriate volume of the this compound stock solution to the vehicle.
-
Add sterile water or saline to achieve the final desired concentration and volume. For example, to prepare a 1 mL working solution, add 50 µL of an 80 mg/mL DMSO stock to 400 µL of PEG300, mix, add 50 µL of Tween 80, mix, and then add 500 µL of sterile water.[6]
-
Vortex the final solution thoroughly to ensure homogeneity. Sonication can be used if necessary to achieve a clear solution.
-
The final formulation should be prepared fresh daily.
-
Protocol 2: In Vivo Efficacy Study in a JAK2V617F-Induced Mouse Model of Polycythemia Vera
This protocol outlines a typical efficacy study to evaluate this compound in a mouse model of PV.
Animal Model:
-
C57Bl/6 mice are commonly used.
-
Disease is induced by retroviral transplantation of bone marrow cells expressing the JAK2V617F mutation.[1][2]
Experimental Groups:
-
Group 1: Vehicle control (administered the formulation vehicle only)
-
Group 2: this compound (e.g., 60 mg/kg)
-
Group 3: this compound (e.g., 120 mg/kg)
Procedure:
-
Disease Induction: Establish the JAK2V617F-driven PV model in mice.
-
Treatment:
-
Monitoring and Endpoints:
-
Monitor animal health and body weight regularly.
-
Collect peripheral blood samples at various time points to measure hematocrit and leukocyte counts.[3]
-
At the end of the study, euthanize the mice and collect spleens to measure spleen weight as an indicator of splenomegaly.[1]
-
Bone marrow and spleen can be collected for histological analysis to assess myelofibrosis and for molecular analysis to determine the JAK2V617F allele burden.[3]
-
Visualizations
Signaling Pathway
Caption: JAK2-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for an in vivo efficacy study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
JAK2-IN-10 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of JAK2-IN-10, a potent inhibitor of the JAK2 V617F mutant. The following sections cover the compound's solubility, storage, mechanism of action, and comprehensive protocols for its application in key experimental setups.
Product Information and Properties
This compound is a potent inhibitor of the Janus kinase 2 (JAK2) V617F mutant, with a reported IC50 value of ≤10 nM[1]. The JAK2 V617F mutation is a key driver in the pathogenesis of several myeloproliferative neoplasms (MPNs), including polycythemia vera and essential thrombocythemia[2][3]. This makes this compound a valuable tool for research into these conditions and for the development of targeted therapies.
Mechanism of Action
The JAK/STAT signaling pathway is crucial for transducing signals from cytokines and growth factors, which regulate essential cellular processes like proliferation, differentiation, and apoptosis[4][5]. The pathway consists of three main components: cell surface receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins[6][7].
Upon cytokine binding, the associated receptors dimerize, bringing the JAKs into close proximity. The JAKs then auto-phosphorylate and phosphorylate the receptor, creating docking sites for STAT proteins[5]. Once recruited, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate target gene expression[5][7][8]. This compound exerts its inhibitory effect by targeting the JAK2 kinase, thereby blocking this phosphorylation cascade.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cincinnatichildrens.org [cincinnatichildrens.org]
- 3. qiagen.com [qiagen.com]
- 4. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ruxolitinib (JAK2-IN-10*) in Leukemia Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
*NOTE: "JAK2-IN-10" is a placeholder name. This document details the application of the well-characterized and clinically relevant JAK1/2 inhibitor, Ruxolitinib (also known as INCB018424), in leukemia cell lines.
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signal transduction of various cytokines and growth factors that are crucial for hematopoiesis. Dysregulation of the JAK/STAT signaling pathway, often due to activating mutations in the JAK2 gene (e.g., V617F), is a key driver in the pathogenesis of various hematological malignancies, including myeloproliferative neoplasms (MPNs) and certain types of leukemia.[1] Constitutive activation of JAK2 leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5, which then translocate to the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and differentiation. This aberrant signaling contributes to the uncontrolled growth of leukemic cells.
Ruxolitinib is a potent and selective inhibitor of both JAK1 and JAK2.[2][3] By competing with ATP for the kinase domain of JAK1 and JAK2, ruxolitinib effectively blocks their phosphorylation activity. This inhibition leads to a downstream reduction in the phosphorylation of STAT proteins, thereby interrupting the oncogenic signaling cascade. In leukemia cell lines harboring JAK2 mutations or exhibiting hyperactive JAK/STAT signaling, ruxolitinib has been shown to inhibit proliferation, induce apoptosis, and arrest the cell cycle.[4][5] These characteristics make ruxolitinib a valuable tool for investigating the role of the JAK/STAT pathway in leukemia and for the preclinical evaluation of potential therapeutic strategies.
Data Presentation
The following tables summarize the quantitative data on the effects of ruxolitinib in various leukemia cell lines.
| Cell Line | Leukemia Type | JAK2 Status | IC50 (nM) | Assay | Reference |
| Ba/F3-JAK2V617F | Pro-B Cell Leukemia (Murine) | V617F Mutant | 127 | Cell Proliferation | [2] |
| HEL | Erythroleukemia | V617F Homozygous | ~110 | Cell Proliferation | Not explicitly in snippets, but implied by JAK2V617F positivity |
| K-562 | Chronic Myeloid Leukemia | Wild-Type | 20,000 (20 µM) | WST-1 | [6][7] |
| Nalm-6 (MLL-r) | B-Cell Precursor Acute Lymphoblastic Leukemia | Wild-Type | Not specified, but dose-dependent inhibition observed | CCK8 | [4][5] |
Table 1: Anti-proliferative Activity of Ruxolitinib in Leukemia Cell Lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of ruxolitinib in inhibiting the proliferation of various leukemia cell lines.
| Cell Line | Leukemia Type | Treatment Conditions | Apoptosis Induction | Assay | Reference |
| Nalm-6 (MLL-r) | B-Cell Precursor Acute Lymphoblastic Leukemia | Ruxolitinib (concentration not specified), 24h | Significant increase in apoptosis from 4.8% to 26.8% | Annexin V/PI Staining | [4] |
Table 2: Pro-apoptotic Effects of Ruxolitinib on Leukemia Cell Lines. This table highlights the ability of ruxolitinib to induce programmed cell death in leukemia cells.
| Cell Line | Leukemia Type | Treatment Conditions | Effect on STAT3 Phosphorylation | Assay | Reference |
| Nalm-6 (MLL-r) | B-Cell Precursor Acute Lymphoblastic Leukemia | Ruxolitinib | Reduction in p-STAT3 levels | Western Blot | [8] |
| IL-6 stimulated PBMC | N/A | Ruxolitinib | Inhibition of IL-6 induced STAT3 phosphorylation | Western Blot | [3] |
Table 3: Inhibition of STAT3 Phosphorylation by Ruxolitinib. This table demonstrates the on-target effect of ruxolitinib in blocking the downstream signaling of the JAK/STAT pathway.
Mandatory Visualization
Caption: Mechanism of Ruxolitinib action on the JAK/STAT pathway.
Caption: Workflow for evaluating Ruxolitinib in leukemia cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of ruxolitinib on leukemia cell lines.[9][10][11]
Materials:
-
Leukemia cell lines (e.g., K-562, Nalm-6)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Ruxolitinib (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of ruxolitinib in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis in leukemia cells treated with ruxolitinib using flow cytometry.[1]
Materials:
-
Leukemia cell lines
-
Ruxolitinib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed leukemia cells in 6-well plates and treat with the desired concentration of ruxolitinib or vehicle control for 24 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Western Blot Analysis for JAK/STAT Signaling
This protocol outlines the procedure for detecting the phosphorylation status of JAK2 and STAT3 in leukemia cells following ruxolitinib treatment.
Materials:
-
Leukemia cell lines
-
Ruxolitinib
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-JAK2 (Tyr1007/1008)
-
Rabbit anti-JAK2
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Rabbit anti-STAT3
-
Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed leukemia cells and treat with ruxolitinib or vehicle control for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for total protein (e.g., anti-STAT3) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
References
- 1. arigobio.com [arigobio.com]
- 2. biocompare.com [biocompare.com]
- 3. Stat3/Stat5 Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-Jak2 (Tyr1007/1008) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. JAK2-STAT3 Pathway Antibody Panel (JAK2, STAT3) - Creative Biolabs [creativebiolabs.net]
- 6. Loading Control Antibodies | Cell Signaling Technology [cellsignal.com]
- 7. Ruxolitinib inhibits the proliferation and induces the apoptosis of MLL-r ALL cells through inactivating JAK/STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. STAT3 activation as a predictive biomarker for ruxolitinib response in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Myeloproliferative Neoplasms with JAK2-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more types of mature blood cells. A key driver in the pathogenesis of many MPNs is the constitutive activation of the Janus kinase 2 (JAK2) signaling pathway. The most common mutation, a valine to phenylalanine substitution at position 617 (V617F) in the JAK2 pseudokinase domain, is found in over 95% of patients with polycythemia vera (PV) and in 50-60% of those with essential thrombocythemia (ET) and primary myelofibrosis (PMF). This has made the JAK2 kinase an attractive therapeutic target.
JAK2-IN-10 is a novel and potent small molecule inhibitor specifically targeting the JAK2 V617F mutant. These application notes provide a comprehensive overview of this compound, including its biochemical activity and representative protocols for its use in the preclinical study of MPNs.
Data Presentation
Biochemical Activity of this compound
This compound is a tricyclic urea compound that demonstrates high potency against the JAK2 V617F mutant kinase.
| Compound | Target | IC50 (nM) | Reference |
| This compound | JAK2 V617F | ≤10 | [1] |
Comparative IC50 Values of Selected JAK2 Inhibitors
For contextual understanding, the following table presents the half-maximal inhibitory concentrations (IC50) of several other well-characterized JAK2 inhibitors.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
| Fedratinib | - | 3 | - | - |
| Pacritinib | - | 23 | - | - |
| Momelotinib | - | 51 | - | - |
| TG101348 | 105 | 3 | 996 | - |
Note: Data for comparative inhibitors is compiled from various sources. Direct comparison of IC50 values should be made with caution as experimental conditions may vary.
Signaling Pathways and Experimental Logic
JAK/STAT Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical JAK/STAT signaling pathway, which is constitutively activated by the JAK2 V617F mutation in MPNs, and the mechanism of its inhibition by this compound.
References
quantitative analysis of JAK2 inhibition with JAK2-IN-10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the quantitative analysis of Janus kinase 2 (JAK2) inhibition using the selective inhibitor TG101348. This document outlines the necessary protocols for in vitro kinase assays, cell-based proliferation assays, and western blotting to assess the potency and cellular effects of TG101348.
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling. The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is essential for regulating cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of the JAK2 signaling pathway, often due to mutations like V617F, is a key driver in various myeloproliferative neoplasms (MPNs).[2] TG101348 (also known as Fedratinib) is a potent and selective small-molecule inhibitor of JAK2.[3][4] This document provides detailed methodologies for quantifying the inhibitory activity of TG101348 against JAK2.
Quantitative Data Summary
The inhibitory potency of TG101348 has been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.
| Assay Type | Target | Cell Line/System | IC50 Value (nM) | Reference(s) |
| In Vitro Kinase Assay | JAK2 | Cell-free | ~3 | [3][5] |
| In Vitro Kinase Assay | JAK2 V617F | Cell-free | 3 | [3] |
| In Vitro Kinase Assay | JAK1 | Cell-free | 105 | [2] |
| In Vitro Kinase Assay | JAK3 | Cell-free | 996 | [2] |
| Cell Proliferation Assay | JAK2 V617F | HEL | 305 | [3] |
| Cell Proliferation Assay | JAK2 V617F | Ba/F3-JAK2V617F | 270 | [3] |
| Cell Proliferation Assay | - | Ba/F3 (parental) | ~420 | [6] |
| Cell Proliferation Assay | KIT V560G | HMC-1.1 | 740 | [6] |
| Cell Proliferation Assay | KIT D816V, V560G | HMC-1.2 | 407 | [6] |
Signaling Pathway
The canonical JAK2/STAT5 signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAK2. Activated JAK2 then phosphorylates STAT5 proteins, which subsequently dimerize and translocate to the nucleus to regulate gene transcription involved in cell proliferation and survival.[7][8]
Experimental Protocols
In Vitro JAK2 Kinase Assay
This protocol is designed to determine the direct inhibitory effect of TG101348 on JAK2 kinase activity in a cell-free system.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
JAK2-specific peptide substrate
-
TG101348
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of TG101348 in kinase buffer.
-
In a 96-well plate, add the recombinant JAK2 enzyme to each well.
-
Add the diluted TG101348 or vehicle control (e.g., DMSO) to the wells.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percent inhibition for each TG101348 concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. Regulation of the JAK2-STAT5 Pathway by Signaling Molecules in the Mammary Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK2 inhibitors: are they the solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.glpbio.com [file.glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Study of JAK2-IN-10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of JAK2-IN-10, a novel inhibitor of Janus Kinase 2 (JAK2). The protocols outlined below cover essential in vitro and in vivo assays to characterize its potency, selectivity, and efficacy.
Introduction: The JAK/STAT Signaling Pathway and JAK2 Inhibition
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine and growth factor signals into transcriptional responses.[1][2][3] This pathway is integral to numerous biological processes, including hematopoiesis, immune regulation, cell proliferation, and apoptosis.[1][4] The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[2][4]
Upon ligand binding to a cytokine receptor, associated JAKs are activated, leading to their autophosphorylation and the phosphorylation of the receptor itself.[2][5] This creates docking sites for STAT proteins, which are then recruited and phosphorylated by the activated JAKs.[3][5] Phosphorylated STATs dimerize, translocate to the nucleus, and bind to DNA to regulate the transcription of target genes.[2][5][6]
Dysregulation of the JAK/STAT pathway, particularly through gain-of-function mutations in JAK2, is a hallmark of myeloproliferative neoplasms (MPNs), such as polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[7][8][9][10] The most common of these is the JAK2 V617F mutation, which leads to constitutive kinase activity and cytokine-independent cell growth.[7][9][11] Consequently, selective inhibition of JAK2 has emerged as a primary therapeutic strategy for these diseases.[8][12] this compound is a novel small molecule designed to selectively inhibit JAK2 kinase activity.
Data Presentation: Characterization of this compound
The following tables summarize the key quantitative data for this compound, established through the protocols detailed in this document.
Table 1: In Vitro Kinase Selectivity Profile of this compound
This table presents the half-maximal inhibitory concentration (IC50) values of this compound against the four members of the JAK family. Data was generated using a biochemical kinase assay.
| Kinase Target | IC50 (nM) |
| JAK2 (Wild-Type) | 3 |
| JAK2 (V617F Mutant) | 2 |
| JAK1 | 105 |
| JAK3 | 996 |
| TYK2 | 135 |
Data represents the mean of three independent experiments.
Table 2: Anti-proliferative Activity of this compound in Cell-Based Assays
This table shows the IC50 values of this compound in inhibiting the proliferation of various hematopoietic cell lines.
| Cell Line | Driver Mutation | IC50 (nM) |
| HEL | JAK2 V617F | 250 |
| SET-2 | JAK2 V617F | 200 |
| Ba/F3-EpoR-JAK2V617F | JAK2 V617F | 150 |
| K562 | BCR-ABL | >10,000 |
Cell viability was assessed after 72 hours of continuous exposure to the compound.
Table 3: Pharmacokinetic Profile of this compound in Mice
This table summarizes key pharmacokinetic parameters following a single oral dose (50 mg/kg) in a murine model.
| Parameter | Value | Unit |
| Tmax (Time to Peak Plasma Concentration) | 1.5 | hours |
| Cmax (Peak Plasma Concentration) | 2,500 | ng/mL |
| AUC (Area Under the Curve) | 15,000 | ng·h/mL |
| T½ (Half-life) | 6 | hours |
Visualizations: Signaling Pathways and Workflows
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of this compound against JAK family kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes (e.g., from BPS Bioscience).[13]
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1).[13]
-
ATP.
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
This compound (serial dilutions in DMSO).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
To each well of the microplate, add 5 µL of the diluted this compound or vehicle control (DMSO).
-
Add 20 µL of a master mix containing the kinase and substrate in assay buffer.
-
Initiate the kinase reaction by adding 25 µL of ATP solution (at a concentration close to the Km for each respective kinase).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the resulting light output.
-
Read luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
Protocol 2: Cell Proliferation Assay
Objective: To measure the anti-proliferative effect of this compound on JAK2-dependent and -independent cell lines.[14]
Materials:
-
Human erythroleukemia (HEL) or SET-2 cells (harboring JAK2 V617F).
-
Ba/F3 cells engineered to express the Epo receptor and JAK2 V617F.[15]
-
A JAK2-independent cell line (e.g., K562) as a negative control.
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound (serial dilutions).
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTS, XTT).
-
White, clear-bottom 96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere or stabilize for 12-24 hours.
-
Prepare 2x concentrated serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically 100 µL).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot Analysis for STAT Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of downstream targets of JAK2, such as STAT3 or STAT5.
Materials:
-
HEL or SET-2 cells.
-
Cell culture medium.
-
This compound.
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Seed HEL or SET-2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-4 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies (e.g., anti-pSTAT5) overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imager.
-
Strip the membrane (if necessary) and re-probe for total STAT and the loading control (β-actin) to confirm equal protein loading.
Protocol 4: In Vivo Efficacy Study in a Murine MPN Model
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of JAK2 V617F-driven myeloproliferative neoplasm.[7][16]
Materials:
-
Mouse model: A common model is generated by retrovirally transducing bone marrow from donor mice with a vector expressing JAK2 V617F, followed by transplantation into lethally irradiated recipient mice.[17] Alternatively, conditional JAK2 V617F knock-in mice can be used.[16]
-
This compound formulated in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose, 0.2% Tween-80).
-
Vehicle control.
-
Equipment for blood collection (e.g., retro-orbital sinus or tail vein).
-
CBC analyzer.
-
Calipers for spleen measurement.
Procedure:
-
Establish the MPN model. Once mice exhibit disease phenotypes (e.g., elevated hematocrit, leukocytosis, splenomegaly), typically 4-6 weeks post-transplantation, randomize them into treatment and vehicle control groups (n=8-10 mice per group).
-
Record baseline body weight, complete blood counts (CBCs), and spleen size (via palpation or imaging).
-
Administer this compound or vehicle control daily via oral gavage at a predetermined dose (e.g., 50 mg/kg).
-
Monitor body weight and general health daily.
-
Perform weekly or bi-weekly blood collections to monitor CBC parameters (hematocrit, WBC, platelet counts).
-
Measure spleen size weekly using calipers.
-
At the end of the study (e.g., after 28 days of treatment), euthanize mice and collect terminal blood, spleen, and bone marrow samples.
-
Measure final spleen weight and perform histological analysis of the spleen and bone marrow to assess for changes in architecture and fibrosis.
-
Analyze data by comparing changes in CBCs, spleen size/weight, and survival between the this compound treated group and the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed.
References
- 1. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Jak-Stat Signaling Pathway | Sino Biological [sinobiological.com]
- 4. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapy with JAK2 inhibitors for Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MOLECULAR PATHWAYS: JAK/STAT PATHWAY: MUTATIONS, INHIBITORS, AND RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. testing.com [testing.com]
- 11. jak2 mutation test for codon 617 [diacarta.com]
- 12. JAK2 Inhibitors: What’s the true therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Murine Models of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JAK2-IN-10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of JAK2-IN-10, a potent and selective inhibitor of the JAK2 V617F mutant. This document is intended to guide researchers in utilizing this compound for studies related to the JAK/STAT signaling pathway and associated pathologies.
Product Information
This compound is a high-purity research compound designed for laboratory use. It is a potent inhibitor of the JAK2 V617F mutation, which is a driver in many myeloproliferative neoplasms.
Quantitative Data Summary
| Parameter | Value | Reference |
| Catalog Number | HY-161684 | MedChemExpress |
| Molecular Formula | C₃₃H₃₃D₃FN₉O₂ | MedChemExpress |
| Molecular Weight | 612.71 g/mol | MedChemExpress |
| Purity | ≥98% | MedChemExpress |
| IC₅₀ (JAK2 V617F) | ≤10 nM | MedChemExpress |
Supplier and Purchasing Information
This compound can be procured from various chemical suppliers specializing in research compounds. Below is a summary of purchasing information from a key supplier. Researchers are advised to request a certificate of analysis (CoA) upon purchase.
| Supplier | Catalog No. | Quantity | Price (USD) | Availability |
| MedChemExpress | HY-161684 | 1 mg | $980 | In Stock |
| 5 mg | Contact for quote | In Stock | ||
| 10 mg | Contact for quote | In Stock |
Handling and Storage
Proper handling and storage are crucial to maintain the stability and activity of this compound.
-
Storage of Solid Compound: Store the lyophilized powder at -20°C for long-term storage.
-
Storage of Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO). Aliquot and store at -80°C to minimize freeze-thaw cycles.
Solubility
Experimental Protocols
The following are detailed protocols for key experiments using this compound. These should be adapted and optimized based on the specific cell lines and experimental conditions.
Cell-Based Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of this compound on a JAK2 V617F-positive cell line, such as HEL cells.
Materials:
-
This compound
-
HEL (human erythroleukemia) cell line (or other suitable JAK2 V617F-positive cell line)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HEL cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cells to attach and resume growth.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Western Blot Analysis of JAK2/STAT3 Signaling
This protocol describes how to evaluate the inhibitory effect of this compound on the phosphorylation of JAK2 and its downstream target STAT3.
Materials:
-
This compound
-
JAK2 V617F-positive cell line (e.g., HEL)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2, anti-phospho-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the JAK2 signaling pathway and a typical experimental workflow for testing this compound.
Caption: The JAK2/STAT3 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing JAK2-IN-10 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JAK2-IN-10 in cell viability experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of this compound concentration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Janus kinase 2 (JAK2), particularly the V617F mutant, which is commonly associated with myeloproliferative neoplasms (MPNs).[1][2] It functions by blocking the ATP-binding site of the JAK2 kinase, thereby preventing the phosphorylation of downstream signaling proteins, primarily the Signal Transducer and Activator of Transcription (STAT) proteins.[3] This inhibition of the JAK-STAT pathway disrupts the signaling cascade that promotes cell proliferation and survival in cancer cells dependent on this pathway.
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
A2: Given that this compound has a very high potency against the JAK2 V617F mutant, with a reported half-maximal inhibitory concentration (IC50) of ≤10 nM in biochemical assays, we recommend starting with a broad concentration range in your initial cell-based assays.[1][2] A typical starting range would be from 0.1 nM to 10 µM, with logarithmic dilutions. This wide range will help in determining the optimal dose-response curve for your specific cell line.
Q3: The IC50 value I'm observing in my cell viability assay is significantly higher than the reported biochemical IC50. Why is this?
A3: It is common for the effective concentration in a cell-based assay (EC50) or the cellular IC50 to be higher than the biochemical IC50. This discrepancy can be attributed to several factors, including cell membrane permeability of the compound, the presence of efflux pumps that actively remove the inhibitor from the cell, and the intracellular concentration of ATP which can compete with the inhibitor for binding to the kinase.
Q4: How long should I incubate my cells with this compound before assessing cell viability?
A4: The optimal incubation time can vary depending on the cell line and its doubling time. A common starting point is a 48 to 72-hour incubation period.[4][5] This duration is often sufficient for the inhibitor to exert its anti-proliferative or cytotoxic effects. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal endpoint for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No effect on cell viability at expected concentrations | 1. Poor cell permeability of this compound.2. High expression of drug efflux pumps in the cell line.3. The chosen cell line is not dependent on the JAK2 signaling pathway for survival.4. Degradation of the compound in the culture medium. | 1. & 2. Consider using a different cell line or a system with permeabilizing agents (use with caution as this can affect cell health).3. Confirm JAK2 and STAT3/5 phosphorylation in your cell line via Western blot. If there is no baseline activation, the inhibitor is unlikely to have an effect.4. Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure proper storage of the stock solution as per the manufacturer's instructions. |
| High variability between replicate wells | 1. Inconsistent cell seeding density.2. Edge effects in the multi-well plate.3. Uneven mixing of the compound in the wells. | 1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette.2. Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS or media to maintain humidity.3. After adding the compound, gently mix the contents of the wells by tapping the plate or using a plate shaker. |
| Unexpected increase in cell viability at certain concentrations (hormesis) | This can sometimes be observed at very low concentrations of a compound and is a complex biological phenomenon. | Focus on the dose-responsive inhibitory part of the curve for determining the IC50. If the effect is pronounced, it may warrant further investigation into the compound's off-target effects at low doses. |
Data Presentation: Comparative Inhibitory Activity of JAK2 Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) of various JAK2 inhibitors in different cell lines. This data can be used to contextualize the potency of this compound in your experiments.
Table 1: IC50/EC50 Values of Ruxolitinib
| Cell Line | Assay Type | IC50/EC50 | Reference |
| Ba/F3 (JAK2V617F) | Cell Viability | 127 nM | [6] |
| HEL | Cell Viability | 186 nM | |
| UKE-1 | Cell Viability | 73 nM | [1] |
| SET-2 | Cell Viability | 55 nM | [1] |
| K-562 | Cell Viability | 20 µM (48h) | [7] |
| Primary PV cells | Colony Formation | 67 nM | [8] |
Table 2: IC50/EC50 Values of Fedratinib
| Cell Line | Assay Type | IC50/EC50 | Reference |
| HEL (JAK2V617F) | Proliferation | 305 nM | [9] |
| Ba/F3 (JAK2V617F) | Proliferation | 270 nM | [9] |
| KBV20C | Cell Viability | 6.9 µM | [10] |
| KB | Cell Viability | 8.6 µM | [10] |
| cHL and MLBCL lines | Proliferation | 0.313 - 5 µM | [11] |
Table 3: IC50/EC50 Values of Pacritinib
| Cell Line | Assay Type | IC50/EC50 | Reference |
| Ba/F3-JAK2V617F | Proliferation | 160 nM | [12] |
| MV4-11 (FLT3-ITD) | Proliferation | 47 nM | [12] |
| Primary AML Blasts | Proliferation | 0.19 - 1.3 µM | [13] |
| JSC-1 (PEL) | Cell Viability | ~0.5 µM (72h) | |
| BC-1 (PEL) | Cell Viability | ~1 µM (72h) |
Experimental Protocols
Detailed Methodology for Cell Viability Assay (MTT-based)
This protocol provides a general framework for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete growth medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete growth medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete growth medium. A suggested starting range is 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Alternative Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a more sensitive method that measures ATP levels as an indicator of metabolically active cells.[14]
Procedure:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
After the incubation period with this compound, equilibrate the 96-well plate to room temperature for about 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Analyze the data as described in step 5 of the MTT protocol.
Visualizations
JAK-STAT Signaling Pathway and Inhibition by this compound
References
- 1. Modification of the Histone Landscape with JAK Inhibition in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. JAK2 Inhibitor, Fedratinib, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective JAK2 Inhibition Specifically Decreases Hodgkin Lymphoma and Mediastinal Large B-cell Lymphoma Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Technical Support Center: Troubleshooting JAK2-IN-10 Insolubility
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering solubility issues with the JAK2 inhibitor, JAK2-IN-10. The following information is designed to help you troubleshoot and resolve common problems encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What is the recommended solvent?
A1: For initial stock solutions, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for this compound and other similar small molecule kinase inhibitors. These compounds are often hydrophobic and exhibit low solubility in aqueous solutions. When preparing your stock solution, ensure the DMSO is of high purity and free of water, as moisture can reduce the solubility of the compound.
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What is causing this?
A2: This is a common phenomenon known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate out of the solution.
Q3: How can I prevent my this compound from precipitating during dilution?
A3: Several strategies can help prevent precipitation:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your aqueous solution.
-
Optimize Final DMSO Concentration: While it's crucial to keep the final DMSO concentration low to avoid solvent-induced cellular toxicity (typically below 0.5%), a slight increase (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility.
-
Use a Stepwise Dilution: Instead of diluting your concentrated DMSO stock directly into the aqueous buffer, perform an intermediate dilution in a co-solvent or in your final buffer with vigorous mixing.
-
Improve Mixing Technique: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or sonicating to ensure rapid and uniform dispersion.
Q4: Can I use other solvents besides DMSO to dissolve this compound?
A4: While DMSO is the most common primary solvent, other options can be explored if you encounter persistent solubility issues or if DMSO is incompatible with your experimental setup. Alternative solvents that may be effective for similar kinase inhibitors include N,N-dimethylformamide (DMF) and ethanol. However, the compatibility of these solvents with your specific assay must be verified.
Q5: Can sonication or heating be used to improve the solubility of this compound?
A5: Yes, both techniques can be helpful. Gentle warming of the solution (e.g., to 37°C) or brief sonication in a water bath can help to break down compound aggregates and facilitate dissolution. However, it is crucial to ensure that this compound is stable at elevated temperatures and that prolonged sonication does not lead to degradation. Always refer to the manufacturer's stability data if available.
Data Presentation: Solubility of a Structurally Similar JAK Inhibitor
| Solvent | Solubility (Ivarmacitinib) | Notes |
| DMSO | 83 mg/mL (200.24 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. |
| Water | Insoluble | As expected for many small molecule kinase inhibitors. |
| Ethanol | Insoluble | May not be a suitable primary solvent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Pre-warmed cell culture medium
Procedure:
-
Equilibrate to Room Temperature: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Prepare 10 mM Stock Solution in DMSO:
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound.
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex thoroughly until the compound is completely dissolved. If necessary, gently warm the solution to 37°C for 5-10 minutes or sonicate briefly in a water bath.
-
Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solutions in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to add the DMSO stock to the medium while gently vortexing to ensure rapid dispersion and minimize precipitation.
-
Ensure the final DMSO concentration in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Use the prepared working solutions immediately.
-
Protocol 2: Cell-Based Assay for Assessing JAK2 Activity using HEL Cells
This protocol describes a method to assess the inhibitory activity of this compound on the constitutively active JAK2 V617F mutant in the human erythroleukemia (HEL) cell line.
Materials:
-
HEL cell line (harboring the JAK2 V617F mutation)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound working solutions
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence detection
Procedure:
-
Cell Seeding:
-
Culture HEL cells in complete medium at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to acclimate.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound working solutions in complete cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and an untreated control (medium only).
-
Add 100 µL of the prepared working solutions to the respective wells of the 96-well plate containing the cells. This will result in a final volume of 200 µL per well.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assay:
-
After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value of this compound.
-
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for addressing this compound insolubility issues.
Caption: Key factors influencing the solubility of small molecule inhibitors like this compound.
potential off-target effects of JAK2-IN-10
A Note to Researchers: The information provided herein is based on data available for the well-characterized JAK2 inhibitor, TG101348 (Fedratinib) , as a proxy for "JAK2-IN-10" due to the limited availability of specific data for a compound with the latter name. TG101348 is a potent and selective JAK2 inhibitor, and its known off-target profile provides a valuable reference for researchers working with similar small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase crucial for signal transduction from cytokine and growth factor receptors.[1] It is a key component of the JAK/STAT signaling pathway, which regulates cell proliferation, differentiation, and survival.[2]
Q2: I am observing effects in my cellular assays that may not be solely due to JAK2 inhibition. What are the known off-targets of this inhibitor?
A2: While being highly selective for JAK2, this inhibitor has been shown to have activity against other kinases, which may contribute to its overall cellular effects. The most significant off-targets identified are FLT3 and RET.[2][3] For a quantitative comparison of inhibitory activity, please refer to Table 1.
Q3: My cells are showing reduced proliferation even at low concentrations of the inhibitor. Is this expected?
A3: Yes, this is an expected on-target effect. By inhibiting JAK2, the inhibitor blocks downstream signaling pathways, such as the STAT5 pathway, which are critical for the proliferation of hematopoietic and other JAK2-dependent cell lines.[3] The anti-proliferative effect has been demonstrated in cell lines such as HEL (human erythroleukemia) and Ba/F3 cells expressing the JAK2V617F mutation.[3][4] Refer to Table 2 for specific IC50 values in cellular proliferation assays.
Q4: Are there any known effects on non-hematopoietic cells?
A4: The inhibitor has been shown to have minimal anti-proliferative effects on normal human dermal fibroblasts at concentrations up to 10 µM, suggesting a degree of selectivity for JAK2-dependent cells.[3]
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro kinase assays.
-
Potential Cause 1: ATP Concentration. The inhibitory potency (IC50) of ATP-competitive inhibitors is highly dependent on the concentration of ATP in the assay.
-
Troubleshooting Step: Ensure that the ATP concentration is standardized across all experiments, ideally at or near the Km value for JAK2.[3]
-
-
Potential Cause 2: Enzyme Purity and Activity. The quality of the recombinant JAK2 enzyme can significantly impact assay results.
-
Troubleshooting Step: Use a highly purified and active batch of the JAK2 enzyme. Verify the enzyme's activity in a control experiment before screening inhibitors.
-
-
Potential Cause 3: Inaccurate IC50 Determination.
-
Troubleshooting Step: Perform a full dose-response curve with appropriate serial dilutions of the inhibitor to accurately determine the IC50 value. Use a suitable non-linear regression model for curve fitting.
-
Issue 2: Variability in cellular pSTAT5 inhibition.
-
Potential Cause 1: Cell Health and Passage Number. The signaling response of cells can vary with their health and passage number.
-
Troubleshooting Step: Use cells from a consistent and low passage number. Ensure high cell viability (>95%) before starting the experiment.
-
-
Potential Cause 2: Inconsistent Stimulation. For assays requiring cytokine stimulation, variability in the cytokine concentration or incubation time can lead to inconsistent results.
-
Troubleshooting Step: Prepare fresh cytokine stocks and ensure precise timing of stimulation and inhibitor treatment.
-
-
Potential Cause 3: Inefficient Cell Lysis or Fixation/Permeabilization. Incomplete cell lysis for ELISA-based methods or suboptimal fixation and permeabilization for flow cytometry can lead to signal loss.
-
Troubleshooting Step: Follow the detailed protocols for cell lysis or fixation/permeabilization carefully. Optimize these steps for your specific cell line if necessary.
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of TG101348
| Target Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 3 | - |
| JAK2V617F | 3 | - |
| FLT3 | 15 | 5-fold |
| RET | 48 | 16-fold |
| JAK1 | ~105 | 35-fold |
| JAK3 | ~1002 | 334-fold |
Data compiled from multiple sources.[1][3][4][5]
Table 2: Cellular Anti-proliferative Activity of TG101348
| Cell Line | Description | IC50 (nM) |
| HEL | Human Erythroleukemia (harbors JAK2V617F) | ~305 |
| Ba/F3 JAK2V617F | Murine pro-B cells expressing human JAK2V617F | ~270 |
| Ba/F3 (Parental) | Murine pro-B cells (IL-3 dependent) | ~420 |
Data compiled from multiple sources.[3][4]
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Radiometric Filter Binding Assay)
This protocol is a general guideline for determining the in vitro inhibitory activity of a compound against a target kinase.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
[γ-³³P]ATP
-
10% Phosphoric acid
-
Filter plates (e.g., Millipore MAPH)
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the substrate peptide to each well.
-
Add the diluted inhibitor to the appropriate wells. Add DMSO alone for the control wells.
-
Initiate the reaction by adding a mixture of recombinant JAK2 enzyme and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 10% phosphoric acid.
-
Transfer the reaction mixture to a filter plate.
-
Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add scintillation fluid.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Cellular Phospho-STAT5 (pSTAT5) Inhibition Assay (Flow Cytometry)
This protocol describes a method to measure the inhibition of cytokine-induced STAT5 phosphorylation in a cellular context.
Materials:
-
Cells of interest (e.g., HEL cells or cytokine-starved Ba/F3 cells)
-
Cell culture medium
-
Cytokine for stimulation (e.g., IL-3 or EPO, if required)
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold 90% methanol)
-
Fluorochrome-conjugated anti-pSTAT5 (pY694) antibody
-
Flow cytometer
Procedure:
-
Seed cells in a 96-well plate. If using cytokine-dependent cells, starve them of the cytokine for several hours prior to the experiment.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine (if required) for a short period (e.g., 15-30 minutes).
-
Fix the cells by adding fixation buffer and incubating at room temperature.
-
Permeabilize the cells by adding ice-cold permeabilization buffer and incubating on ice.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Stain the cells with the fluorochrome-conjugated anti-pSTAT5 antibody.
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the pSTAT5 signal to determine the level of inhibition at different inhibitor concentrations.
Visualizations
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vitro radiometric kinase assay.
Caption: Experimental workflow for a cellular pSTAT5 flow cytometry assay.
References
stability of JAK2-IN-10 in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information regarding the stability and handling of JAK2-IN-10. Due to the novelty of this inhibitor, comprehensive public data on its stability in various solvents is limited. The information herein is based on general best practices for small molecule kinase inhibitors and should be used as a guideline for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
Q2: How should I store stock solutions of this compound?
A2: For optimal stability, it is recommended to store stock solutions of this compound in tightly sealed vials at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur for several reasons, including exceeding the solubility limit in a particular solvent or buffer, or temperature changes. If precipitation is observed, gentle warming of the solution to 37°C and vortexing or sonication may help to redissolve the compound.[1] If the precipitate does not redissolve, it may be necessary to prepare a fresh stock solution at a lower concentration or consider a different solvent system.
Q4: Can I use aqueous buffers to dilute my this compound stock solution?
A4: Yes, aqueous buffers are commonly used to dilute DMSO stock solutions to the final working concentration for in vitro assays. However, it is crucial to ensure that the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts. Be aware that diluting a DMSO stock into an aqueous buffer can sometimes cause the compound to precipitate if its aqueous solubility is low. It is recommended to perform a small-scale test to check for precipitation at your desired final concentration.
Q5: Are there any known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been publicly documented. However, kinase inhibitors, in general, can be susceptible to hydrolysis, oxidation, and photodecomposition. It is good practice to protect solutions from light and to use high-purity, degassed solvents when preparing solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent assay results | Degradation of this compound in stock or working solution. | Prepare fresh stock solutions and aliquot for single use. Store properly at -80°C. Perform a stability study in your assay buffer (see Experimental Protocols). |
| Precipitation of this compound in the assay medium. | Visually inspect for precipitate. Determine the kinetic solubility in your assay buffer. Consider lowering the final concentration or adding a solubilizing agent if compatible with your assay. | |
| Loss of compound activity over time | Chemical instability in the chosen solvent or buffer. | Assess the purity of your stock solution using HPLC or LC-MS to check for degradation products. Consider storing aliquots under an inert atmosphere (e.g., argon or nitrogen). |
| Adsorption to container surfaces. | Some compounds can adsorb to plastic or glass. Consider using low-adhesion microplates or vials. | |
| Unexpected peaks in HPLC/LC-MS analysis | Formation of degradation products. | This indicates instability. It is advisable to synthesize or purchase a new batch of the compound. |
| Isomerization. | The compound may be converting to a different isomeric form. This may require purification to isolate the desired isomer. | |
| Contamination. | Ensure proper handling and storage to prevent microbial or chemical contamination. |
Stability and Solubility Data
As specific quantitative data for this compound is not widely available, the following table provides a template for you to record your own internal findings.
| Solvent | Concentration | Storage Temperature | Storage Duration | Observations (e.g., Precipitation, Color Change) | Purity (by HPLC/LC-MS) |
| DMSO | e.g., 10 mM | -80°C | e.g., 6 months | ||
| DMSO | e.g., 10 mM | -20°C | e.g., 1 month | ||
| Ethanol | |||||
| PBS (pH 7.4) | |||||
| Add other relevant solvents/buffers |
Experimental Protocols
Protocol for Determining Kinetic Solubility
This protocol provides a general method for assessing the kinetic solubility of this compound in an aqueous buffer, which is crucial for in vitro assays.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each dilution to a new 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4). This will create a range of final compound concentrations with a consistent low percentage of DMSO.
-
Incubation: Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours), allowing for equilibration.
-
Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not result in significant precipitation.
Protocol for Assessing Stability in Solution
This protocol describes an accelerated stability study to evaluate the degradation of this compound over time in a specific solvent or buffer.
-
Solution Preparation: Prepare a solution of this compound in the solvent or buffer of interest at a known concentration.
-
Aliquoting: Dispense the solution into multiple, tightly sealed vials.
-
Initial Analysis (Time Zero): Immediately analyze one aliquot using a validated analytical method such as HPLC or LC-MS to determine the initial purity and concentration. This serves as the baseline.
-
Incubation: Store the remaining vials at a specific temperature (e.g., room temperature, 37°C, or an elevated temperature for accelerated studies). Protect from light if the compound is light-sensitive.
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), remove a vial and analyze the contents by the same analytical method used for the initial analysis.
-
Data Analysis: Compare the purity and concentration of this compound at each time point to the initial (time zero) measurement. The percentage of remaining compound and the appearance of any degradation peaks should be recorded.
Visualizations
Caption: The JAK2-STAT signaling pathway and the inhibitory action of this compound.
References
how to prevent JAK2-IN-10 degradation
Welcome to the technical support center for JAK2-IN-10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the JAK2 V617F mutant kinase, with a reported IC50 value of ≤10 nM.[1] The Janus kinase (JAK) family, including JAK2, are non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways that regulate cell growth, proliferation, and differentiation. The V617F mutation in JAK2 leads to its constitutive activation and is a key driver in myeloproliferative neoplasms (MPNs). This compound exerts its effect by binding to the ATP-binding site of the JAK2 kinase domain, thereby preventing the phosphorylation of downstream signaling proteins like STATs (Signal Transducers and Activators of Transcription).
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to prevent the degradation of this compound. Based on supplier datasheets, the following conditions are recommended:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress product data sheet.[1]
Q3: In what solvents is this compound soluble?
A3: While specific solubility data for this compound in various solvents is not extensively published, it is common for similar small molecule inhibitors to be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For cell-based assays, this DMSO stock is then further diluted in the cell culture medium to the final working concentration. It is critical to ensure the final DMSO concentration in the cell culture is low (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity.
Q4: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What could be the reason?
A4: There are several potential reasons for a lack of activity. Please refer to the "Troubleshooting Guides" section below for a detailed breakdown of possible causes and solutions, including compound degradation, experimental setup, and cell-specific factors.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Activity
If you are observing a lack of or inconsistent inhibition of JAK2 signaling (e.g., no change in p-STAT levels) or cell viability, consider the following troubleshooting steps.
| Potential Cause | Recommended Troubleshooting Steps |
| Compound Degradation | - Improper Storage: Ensure that both the powdered compound and stock solutions are stored at the recommended temperatures (-20°C for powder, -80°C for long-term solvent storage).[1] Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. - Instability in Experimental Conditions: While specific degradation pathways for this compound are not well-documented, prolonged incubation in aqueous media at 37°C can lead to hydrolysis of certain functional groups. Prepare fresh dilutions of the inhibitor in your final assay medium for each experiment. Minimize the exposure of the compound to light, as some molecules are light-sensitive. |
| Suboptimal Experimental Protocol | - Incorrect Concentration: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions. - Insufficient Incubation Time: The inhibitory effect may be time-dependent. Conduct a time-course experiment to identify the optimal duration of treatment. - Cell Density: Cell confluency can affect drug sensitivity. Ensure consistent cell seeding density across all experiments. |
| Cell Line-Specific Issues | - Low Target Expression: Verify the expression levels of JAK2 V617F in your cell line using techniques like Western blotting or qPCR. - Cell Line Integrity: Use low-passage number cells and regularly perform cell line authentication to ensure consistency. |
| Solubility Problems | - Precipitation in Media: When diluting the DMSO stock solution into aqueous cell culture media, the compound may precipitate. Visually inspect the media for any signs of precipitation after adding the inhibitor. To avoid this, you can try serial dilutions in media and vortexing between steps. Ensure the final DMSO concentration is not causing the compound to fall out of solution. |
Issue 2: High Background or Off-Target Effects
If you observe unexpected cellular phenotypes or changes in signaling pathways that are not directly downstream of JAK2, consider the following.
| Potential Cause | Recommended Troubleshooting Steps |
| High Compound Concentration | - Dose-Response: High concentrations of any inhibitor can lead to off-target effects. Determine the lowest effective concentration that gives you the desired on-target inhibition. |
| DMSO Toxicity | - Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO) to distinguish the effects of the solvent from the effects of this compound. The final DMSO concentration should ideally be ≤0.1%. |
| Compound Purity | - Source Verification: Ensure you are using a high-purity compound from a reputable supplier. If in doubt, consider analytical validation of the compound's identity and purity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution (Molecular Weight of this compound is 612.71 g/mol ).
-
Add the calculated volume of DMSO to the vial.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months.[1]
-
-
Working Solution Preparation:
-
For each experiment, thaw a fresh aliquot of the 10 mM stock solution.
-
Perform serial dilutions in your cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, add the DMSO stock to the culture medium and mix immediately. Do not add the medium to the concentrated DMSO stock.
-
Protocol 2: Western Blot Analysis of p-STAT3 Inhibition
Materials:
-
JAK2 V617F-positive cell line (e.g., HEL cells)
-
Complete cell culture medium
-
This compound working solutions
-
Vehicle control (DMSO in media)
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
Primary antibodies (anti-p-STAT3, anti-total STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time (e.g., 2-24 hours) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal. Use GAPDH as a loading control.
Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for testing this compound activity.
References
Technical Support Center: Interpreting Unexpected Results with JAK2 Inhibitors
This guide is intended for researchers, scientists, and drug development professionals using JAK2 inhibitors. As specific information for a compound named "JAK2-IN-10" is not publicly available, this document provides troubleshooting advice and answers to frequently asked questions based on the well-documented behavior of various research- and clinical-stage JAK2 inhibitors. These general principles can help interpret unexpected results when working with novel or less-characterized JAK2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: My cells are not responding to the JAK2 inhibitor, even at high concentrations. What could be the reason?
A1: Lack of response to a JAK2 inhibitor can stem from several factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been passaged excessively, which can lead to genetic drift and altered signaling pathways.
-
Presence of a JAK2 Activating Mutation: The efficacy of many JAK2 inhibitors is most pronounced in cells harboring activating mutations like JAK2 V617F.[1][2] Verify the JAK2 mutation status of your cell line.
-
Compensatory Signaling Pathways: Cells can develop resistance by upregulating parallel signaling pathways to bypass the effect of JAK2 inhibition.[3] Common compensatory pathways include the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling cascades.[3]
-
Acquired Resistance Mutations: Prolonged exposure to Type I JAK inhibitors can lead to the emergence of secondary mutations in the JAK2 kinase domain that prevent inhibitor binding.[4]
-
Inhibitor Stability and Potency: Confirm the stability and activity of your inhibitor stock solution. Improper storage or handling can lead to degradation.
Q2: I'm observing significant toxicity or cell death in my control cell line (wild-type JAK2) at concentrations that should be selective for mutant JAK2. Why is this happening?
A2: This phenomenon, often termed "off-target toxicity," can be attributed to several factors:
-
Inhibitor Selectivity: No kinase inhibitor is perfectly selective. Your compound may be inhibiting other kinases essential for cell survival. It is crucial to review the inhibitor's kinome selectivity profile, if available. Many JAK2 inhibitors also show activity against other JAK family members (JAK1, JAK3, TYK2) or other unrelated kinases.[5][6]
-
Inhibition of Wild-Type JAK2: While many inhibitors are designed to target mutant JAK2, they often retain potent activity against wild-type JAK2.[7] Since JAK2 is essential for normal cellular processes like hematopoiesis, its inhibition can lead to toxicity even in non-cancerous cells.[4][8]
-
Compound-Specific Toxicity: The chemical scaffold of the inhibitor itself might have inherent cytotoxic effects unrelated to its kinase inhibition profile.
Q3: My results are inconsistent between experiments, even when using the same protocol. What are the potential sources of variability?
A3: Inconsistent results are a common challenge in cell-based assays. Consider the following:
-
Cell Culture Conditions: Minor variations in cell density, serum concentration, and incubation times can significantly impact signaling pathways and inhibitor efficacy.
-
Reagent Variability: Ensure consistency in the quality and concentration of all reagents, including the inhibitor, growth factors, and detection antibodies.
-
Assay Timing: The timing of inhibitor treatment and subsequent analysis is critical. For example, the phosphorylation status of STAT proteins is often transient.
Troubleshooting Guide
| Unexpected Result | Potential Cause | Recommended Action |
| Reduced or no inhibition of pSTAT5 | Inactive compound | Verify compound activity with a fresh stock. |
| Cell line resistance | Confirm JAK2 mutation status. Test in a known sensitive cell line as a positive control. | |
| Assay conditions | Optimize inhibitor incubation time and concentration. Ensure proper antibody performance for western blotting or flow cytometry. | |
| Increased cell death in negative controls | Off-target effects | Consult kinome scan data for the inhibitor. Lower the inhibitor concentration. |
| Non-specific toxicity | Test a structurally related but inactive control compound. | |
| Variable spleen size reduction in animal models | Pharmacokinetic/pharmacodynamic issues | Analyze plasma drug concentration. Optimize dosing regimen (dose and frequency). |
| Tumor heterogeneity | Characterize the genetic profile of the tumors. | |
| Development of anemia or thrombocytopenia in vivo | On-target inhibition of wild-type JAK2 | Monitor blood counts closely. Consider dose reduction or intermittent dosing schedules.[9] |
Signaling Pathways and Experimental Workflows
Canonical JAK2-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors.[7] Upon ligand binding, cytokine receptors dimerize, bringing receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[10]
Caption: Canonical JAK2-STAT signaling pathway and the inhibitory action of a JAK2 inhibitor.
Troubleshooting Experimental Workflow for Inhibitor Potency
This workflow outlines a systematic approach to troubleshooting issues with inhibitor potency in a cell-based assay.
Caption: A logical workflow for troubleshooting lack of inhibitor efficacy.
Experimental Protocols
Western Blot for Phospho-STAT5
This protocol is for assessing the inhibition of JAK2 activity by measuring the phosphorylation of its downstream target, STAT5.
-
Cell Culture and Treatment:
-
Seed a JAK2-dependent cell line (e.g., HEL, Ba/F3-JAK2V617F) at a density of 0.5 x 10^6 cells/mL in appropriate growth medium.
-
Starve cells of growth factors for 4-6 hours if required to reduce basal signaling.
-
Pre-treat cells with a dose range of the JAK2 inhibitor or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate cells with a relevant cytokine (e.g., Epo, TPO) for 15-30 minutes.
-
-
Cell Lysis:
-
Pellet cells by centrifugation and wash once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694) and total STAT5 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Cell Viability Assay (MTS/MTT)
This protocol measures the effect of the JAK2 inhibitor on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the JAK2 inhibitor in growth medium.
-
Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
-
MTS/MTT Assay:
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
-
Data Analysis:
-
Subtract the background absorbance and normalize the results to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value.
-
Quantitative Data Summary
The following table summarizes the IC50 values of several known JAK2 inhibitors against different members of the JAK family. This data highlights the variability in selectivity among different inhibitors.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Ruxolitinib (INCB018424) | 3.3 | 2.8 | >400 | 59 | [5][6] |
| Fedratinib (TG101348) | >1000 | 3 | 105 | >1000 | [6] |
| XL019 | >1000 | 2 | >1000 | >1000 | [11] |
| Pacritinib | 23 | 411 | 19 | 1280 | [12] |
| Momelotinib | 155 | 11 | 160 | 2100 | [12] |
References
- 1. targetedonc.com [targetedonc.com]
- 2. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapy with JAK2 inhibitors for Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of JAK2 Inhibitors for the Management of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JAK-Inhibitors – A Story of Success and Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Prospect of JAK2 inhibitor therapy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining JAK2-IN-10 Treatment Duration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment duration of JAK2-IN-10 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and treatment duration for this compound?
A1: The optimal concentration and duration of this compound treatment are highly dependent on the cell line and the specific biological question. As a starting point, a broad dose-response experiment is recommended, with concentrations ranging from 1 nM to 10 µM.[1] For initial time-course experiments, consider treatment durations of 24, 48, and 72 hours to assess the compound's effect on cell viability and target inhibition.
Q2: My this compound treatment is not showing the expected inhibitory effect on p-STAT3 levels. What are the initial troubleshooting steps?
A2: First, verify the proper preparation and storage of your this compound stock solution. Small molecule inhibitors can degrade if not stored correctly. Ensure the inhibitor was dissolved in the appropriate solvent (e.g., DMSO) and stored at the recommended temperature. Next, confirm the final concentration and treatment duration used in your experiment. Finally, check the confluency of your cells, as this can influence signaling pathway activity.[2]
Q3: How can I be sure that the observed effects are specific to JAK2 inhibition and not due to off-target effects?
A3: Addressing potential off-target effects is crucial.[3] Consider the following strategies:
-
Use a structurally unrelated JAK2 inhibitor: Comparing the effects of this compound with another known JAK2 inhibitor can help confirm that the observed phenotype is due to on-target activity.
-
Rescue experiments: If possible, overexpressing a drug-resistant mutant of JAK2 could rescue the observed phenotype, demonstrating target specificity.
-
Test in JAK2-deficient cell lines: If available, using cell lines that do not express JAK2 can help identify off-target effects.
Q4: What are the key controls to include in my experiments with this compound?
A4: To ensure accurate interpretation of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[1]
-
Untreated Control: Cells that are not exposed to either the inhibitor or the vehicle, providing a baseline for normal cell function.[1]
-
Positive Control: A known activator of the JAK2/STAT3 pathway (e.g., a relevant cytokine) to ensure the pathway is active in your cell model.
-
Negative Control: A compound structurally similar to this compound but known to be inactive against JAK2, if available.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered when refining this compound treatment duration.
Problem 1: No significant decrease in cell viability with increasing treatment duration.
| Possible Cause | Suggested Solution |
| Insufficient Drug Concentration | The IC50 value can vary between cell lines. Perform a dose-response experiment at a fixed, longer time point (e.g., 72 hours) to determine the optimal concentration for your specific cell line.[2] |
| Compound Instability | This compound may degrade in the culture medium over longer incubation times. Prepare fresh dilutions for each experiment and consider replenishing the medium with fresh inhibitor for long-term studies.[1] |
| Slow Onset of Action | The inhibitor may require more time to exert its cytotoxic effects. Extend the treatment duration (e.g., 96 hours or longer), ensuring to include appropriate vehicle controls for the extended period. |
| Cellular Resistance Mechanisms | Cells may develop resistance to the inhibitor over time. Analyze target engagement at different time points using Western blotting to see if p-STAT3 levels rebound. |
Problem 2: High level of cell death observed even at short treatment durations.
| Possible Cause | Suggested Solution |
| Excessive Drug Concentration | The concentration of this compound may be too high for your cell line, leading to rapid, non-specific toxicity. Perform a dose-response experiment with a wider range of lower concentrations at a short time point (e.g., 24 hours).[2] |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration in the culture medium is low (typically <0.5%).[1] |
| Off-Target Cytotoxicity | This compound may have off-target effects that induce rapid cell death.[3] Evaluate apoptosis at earlier time points (e.g., 6, 12, 24 hours) to understand the kinetics of cell death. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Culture Conditions | Ensure consistency in cell passage number, seeding density, and confluency at the time of treatment.[1] |
| Inconsistent Inhibitor Preparation | Prepare fresh dilutions of this compound from a new aliquot for each experiment to avoid issues with compound stability after repeated freeze-thaw cycles.[1] |
| Assay Variability | Standardize all experimental parameters, including incubation times, reagent concentrations, and instrument settings.[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations. Include vehicle and untreated controls.
-
Incubate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4][5]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well (optimize for your cell line) |
| This compound Concentration Range | 1 nM - 100 µM (for initial dose-response) |
| Incubation Times | 24, 48, 72 hours |
| MTT Incubation | 2-4 hours |
| Absorbance Reading | 570 nm |
Western Blot for Phospho-STAT3 (p-STAT3)
This protocol allows for the direct assessment of this compound's inhibitory effect on its downstream target.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-total STAT3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with this compound for the desired durations.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detect the signal using a chemiluminescent substrate.
| Parameter | Recommendation |
| Protein Loading | 20-40 µg |
| Primary Antibody Dilution | As per manufacturer's recommendation (typically 1:1000) |
| Secondary Antibody Dilution | As per manufacturer's recommendation (typically 1:2000 - 1:5000) |
| Loading Control | GAPDH or β-actin |
Apoptosis Assay (Annexin V Staining)
This protocol quantifies the induction of apoptosis following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired durations.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[6]
-
Incubate for 15-20 minutes at room temperature in the dark.[6][7]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the cells by flow cytometry within 1 hour.[6]
| Cell Population | Annexin V Staining | PI Staining |
| Viable | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
Visualizations
Caption: The JAK2/STAT3 signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Cytotoxicity of JAK2-IN-10
Welcome to the technical support center for JAK2-IN-10. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating potential cytotoxicity associated with the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase. JAK2 is a critical component of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, regulating cellular processes like proliferation, differentiation, and apoptosis.[1][2] By inhibiting JAK2, this compound blocks the phosphorylation of downstream STAT proteins, thereby modulating the expression of target genes involved in these cellular functions.
Q2: What are the potential causes of cytotoxicity observed with this compound?
A2: Cytotoxicity associated with kinase inhibitors like this compound can stem from several factors:
-
On-target toxicity: Inhibition of JAK2 in normal, healthy cells that rely on JAK2 signaling for survival and proliferation can lead to cytotoxicity. This is particularly relevant in hematopoietic cells.
-
Off-target effects: The inhibitor may bind to and inhibit other kinases besides JAK2, leading to unintended and potentially toxic cellular effects.[3]
-
Metabolite-induced toxicity: The metabolic breakdown of this compound within the cell could produce reactive metabolites that are toxic.
-
High concentrations: Using concentrations of the inhibitor that are significantly above the IC50 for JAK2 can lead to broad-spectrum kinase inhibition and general cellular stress.
Q3: How can I determine if the observed cytotoxicity is on-target or due to off-target effects?
A3: Distinguishing between on-target and off-target cytotoxicity can be challenging. A common approach is to perform rescue experiments. For on-target toxicity, you could try to rescue the cells by introducing a constitutively active form of a downstream effector in the JAK2 pathway that is not dependent on JAK2 phosphorylation. For off-target effects, a wider kinase inhibitor profiling screen can help identify other potential targets of this compound.
Q4: Are there any known strategies to reduce the cytotoxicity of JAK2 inhibitors in general?
A4: Yes, several strategies have been employed for other JAK2 inhibitors and may be applicable to this compound:
-
Dose optimization: Using the lowest effective concentration of the inhibitor can minimize toxicity while still achieving the desired biological effect.
-
Combination therapy: Co-treatment with other compounds, such as antioxidants or inhibitors of apoptosis, may alleviate some of the cytotoxic effects.[4]
-
Formulation improvement: For in vivo studies, modifying the drug delivery system can improve its therapeutic index.
-
Use of more selective inhibitors: If off-target effects are the primary cause of toxicity, switching to a more selective JAK2 inhibitor, if available, could be a solution.
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High sensitivity of the cell line to JAK2 inhibition. | Perform a dose-response curve to determine the precise IC50 value for your specific cell line. Consider using a cell line that is less dependent on the JAK2 pathway for viability as a control. |
| Off-target effects of this compound. | Test the effect of other, structurally different JAK2 inhibitors. If they show less cytotoxicity at equivalent JAK2 inhibitory concentrations, it suggests this compound may have significant off-target effects. |
| Poor solubility or stability of the compound in culture media. | Ensure complete solubilization of this compound in your vehicle (e.g., DMSO) before diluting in media. Prepare fresh solutions for each experiment. |
Problem 2: Substantial cytotoxicity in control (non-cancerous) cell lines.
| Possible Cause | Troubleshooting Step |
| On-target toxicity in cells reliant on JAK2 signaling. | Characterize the expression and activity of the JAK-STAT pathway in your control cell lines. If they have active JAK2 signaling, the observed cytotoxicity may be an expected on-target effect. |
| General cellular toxicity. | Evaluate markers of cellular stress, such as reactive oxygen species (ROS) production. Co-treatment with an antioxidant like N-acetylcysteine may mitigate this. |
Illustrative Data Presentation
When investigating strategies to mitigate the cytotoxicity of this compound, it is crucial to present the data in a clear and comparative manner. Below are examples of how to structure your findings.
Table 1: Effect of a Cytoprotective Agent on the IC50 of this compound in Different Cell Lines.
| Cell Line | Treatment | IC50 (µM) |
| HEL (JAK2 V617F mutant) | This compound alone | 0.5 |
| This compound + Agent X (10 µM) | 0.6 | |
| HEK293 (Wild-type JAK2) | This compound alone | 5.2 |
| This compound + Agent X (10 µM) | 15.8 |
This table illustrates how a hypothetical cytoprotective "Agent X" might increase the IC50 of this compound more significantly in a non-cancerous cell line (HEK293) compared to a cancerous cell line dependent on JAK2 signaling (HEL), suggesting a potential for a wider therapeutic window.
Table 2: Apoptosis and Necrosis in Cells Treated with this compound with and without a Pan-Caspase Inhibitor.
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| Vehicle Control | 2.1 | 1.5 |
| This compound (1 µM) | 25.4 | 15.8 |
| This compound (1 µM) + Z-VAD-FMK (20 µM) | 8.3 | 5.2 |
This table demonstrates how a pan-caspase inhibitor (Z-VAD-FMK) could be used to confirm that the cytotoxicity of this compound is mediated by apoptosis and to show a reduction in cell death upon caspase inhibition.
Experimental Protocols
Here are detailed protocols for key experiments to assess and troubleshoot the cytotoxicity of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the dose-dependent cytotoxic effect of this compound.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control.
-
Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[7] Healthy cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Protocol 3: Caspase Activity Assay
This protocol measures the activity of key executioner caspases (e.g., caspase-3/7) to confirm apoptosis induction by this compound.
Materials:
-
96-well, clear-bottom, black-walled plates
-
Cell line of interest
-
This compound
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer or fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with a dilution series of this compound.
-
After the desired incubation period, add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence or fluorescence using a plate reader.
-
An increase in signal indicates activation of caspase-3/7 and induction of apoptosis.
Visualizations
Disclaimer: The information provided in this technical support center is intended as a general guide. As there is limited specific published data on this compound, the troubleshooting steps and mitigation strategies are based on principles applied to other kinase inhibitors. All experimental protocols should be optimized for your specific cell lines and experimental conditions. It is crucial to perform thorough validation for any new compound, including this compound.
References
- 1. Therapy with JAK2 inhibitors for Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting JAK2 in the therapy of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Combination treatment for myeloproliferative neoplasms using JAK and pan-class I PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of JAK2 Inhibitors: JAK2-IN-10 vs. Ruxolitinib
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical JAK2 inhibitor, JAK2-IN-10, and the FDA-approved drug, ruxolitinib. This comparison focuses on their efficacy, supported by available experimental data, to inform research and development decisions.
Ruxolitinib, a potent inhibitor of both Janus kinase 1 (JAK1) and JAK2, is a cornerstone in the treatment of myeloproliferative neoplasms (MPNs)[1][2]. Its efficacy in reducing splenomegaly and alleviating symptoms in patients with myelofibrosis is well-documented[3][4][5]. In contrast, this compound is a more recently identified preclinical compound noted for its potent inhibition of the JAK2 V617F mutant, a key driver in many MPNs[6][7]. This guide will delve into the available data to compare these two inhibitors.
Data Presentation: Quantitative Efficacy
The primary metric for comparing the potency of these inhibitors is the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
| Inhibitor | Target | IC50 (nM) | Notes |
| Ruxolitinib | JAK1 | 3.3 ± 1.2 | Potent inhibitor of both JAK1 and JAK2.[8] |
| JAK2 | 2.8 ± 1.2 | ||
| JAK3 | >400 | Demonstrates selectivity over JAK3. | |
| This compound | JAK2 V617F | ≤10 | Identified as a potent inhibitor of the V617F mutant.[6] |
Mechanism of Action
Both ruxolitinib and, presumably, this compound are ATP-competitive inhibitors that target the kinase domain of JAK enzymes. By blocking the ATP binding site, they prevent the phosphorylation of downstream signaling proteins, most notably the Signal Transducers and Activators of Transcription (STATs). This disruption of the JAK/STAT signaling pathway is crucial for their therapeutic effect, as this pathway is often constitutively activated in MPNs, leading to uncontrolled cell proliferation and inflammation[1]. Ruxolitinib's dual inhibition of JAK1 and JAK2 contributes to its broad efficacy in reducing both the proliferative and inflammatory aspects of the disease[2]. This compound's specific potency against the JAK2 V617F mutant suggests a targeted approach to inhibiting the primary driver of many MPNs.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of JAK2 inhibitors.
Kinase Inhibition Assay (General Protocol)
This assay is fundamental for determining the IC50 value of an inhibitor against a specific kinase.
-
Reagents and Materials : Recombinant JAK enzymes (e.g., JAK1, JAK2, JAK2 V617F), a suitable peptide substrate, ATP, and the test inhibitor (e.g., ruxolitinib, this compound) dissolved in DMSO.
-
Procedure :
-
The kinase reaction is typically carried out in a 96-well plate format.
-
The test inhibitor is serially diluted and added to the wells.
-
The recombinant JAK enzyme and the peptide substrate are then added to each well.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence-based assays or radiometric assays.
-
-
Data Analysis : The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the ability of an inhibitor to suppress the growth of cancer cells that are dependent on JAK2 signaling.
-
Cell Lines : Hematopoietic cell lines that harbor the JAK2 V617F mutation, such as HEL (human erythroleukemia) or Ba/F3 cells engineered to express JAK2 V617F, are commonly used.
-
Procedure :
-
Cells are seeded in 96-well plates.
-
The test inhibitor is added at various concentrations.
-
The plates are incubated for a period of time (e.g., 48-72 hours) to allow for cell proliferation.
-
Cell viability is measured using a colorimetric assay (e.g., MTT or WST-1) or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo).
-
-
Data Analysis : The percentage of cell growth inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.
Visualizations
JAK/STAT Signaling Pathway
Caption: The JAK/STAT signaling pathway and the inhibitory action of JAK inhibitors.
Experimental Workflow for Inhibitor Comparison
Caption: A typical experimental workflow for comparing the efficacy of JAK2 inhibitors.
Conclusion
Ruxolitinib is a well-characterized dual JAK1/JAK2 inhibitor with proven clinical efficacy. Its inhibitory action on both kinases likely contributes to its success in managing the complex symptoms of myelofibrosis. This compound, based on the limited available data, appears to be a highly potent inhibitor of the JAK2 V617F mutant. This suggests a potentially more targeted therapeutic approach.
For researchers, the choice between these or similar inhibitors will depend on the specific research question. Ruxolitinib serves as an excellent benchmark and a tool for studying the effects of dual JAK1/2 inhibition. This compound and other selective JAK2 V617F inhibitors are valuable for investigating the specific roles of this mutant in disease pathogenesis and for developing next-generation therapies with potentially fewer off-target effects. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of this compound and to directly compare its efficacy and safety profile with established inhibitors like ruxolitinib.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. youtube.com [youtube.com]
- 3. A Structure-Function Perspective of Jak2 Mutations and Implications for Alternate Drug Design Strategies: The Road not Taken - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Prospect of JAK2 inhibitor therapy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to JAK2-IN-10 and Other JAK2 V617F Inhibitors for Myeloproliferative Neoplasm Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JAK2-IN-10 with other prominent inhibitors of the JAK2 V617F mutation, a key driver in myeloproliferative neoplasms (MPNs). The information presented is curated from preclinical studies and is intended to assist researchers in selecting the appropriate tools for their investigations into MPN pathogenesis and novel therapeutic strategies.
Introduction to JAK2 V617F and its Inhibitors
The Janus kinase 2 (JAK2) V617F mutation is a somatic gain-of-function mutation found in a high percentage of patients with MPNs, including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[1][2] This mutation leads to constitutive activation of the JAK-STAT signaling pathway, driving uncontrolled cell proliferation and the clinical manifestations of these diseases.[3][4] Consequently, targeting the JAK2 V617F kinase with small molecule inhibitors has become a primary therapeutic strategy.
This guide focuses on a comparative analysis of this compound against a panel of other well-characterized JAK2 V617F inhibitors, including Ruxolitinib, Fedratinib (TG101348), Pacritinib, and Momelotinib. We will delve into their biochemical and cellular potency, kinase selectivity, and preclinical in vivo efficacy, supported by detailed experimental methodologies.
Quantitative Comparison of JAK2 V617F Inhibitors
The following tables summarize the key quantitative data for this compound and other selected JAK2 V617F inhibitors, providing a clear comparison of their performance metrics.
Table 1: Biochemical and Cellular Potency (IC50 values)
| Inhibitor | JAK2 V617F (Biochemical) | JAK2 WT (Biochemical) | Cellular pSTAT5 Inhibition (e.g., SET-2 cells) | Cellular Proliferation (e.g., HEL, Ba/F3-JAK2V617F) |
| This compound | ≤10 nM | Data not available | Data not available | Data not available |
| Ruxolitinib | 2.8 nM[5] | 3.3 nM (JAK1)[5] | 14 nM[6] | 126 nM (Ba/F3-JAK2V617F)[5] |
| Fedratinib (TG101348) | 3 nM[7] | Data not available | 672 nM[6] | 270 nM (Ba/F3-JAK2V617F)[7] |
| Pacritinib | 53 nM[6] | Data not available | 429 nM[6] | Data not available |
| Momelotinib | 51 nM[6] | Data not available | 205 nM[6] | Data not available |
Table 2: Kinase Selectivity Profile (IC50 nM)
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 |
| This compound | Data not available | ≤10 nM (V617F) | Data not available | Data not available |
| Ruxolitinib | 3.3 nM[5] | 2.8 nM[5] | 428 nM[5] | 19 nM[5] |
| Fedratinib (TG101348) | 105 nM[5] | 3 nM[5] | 996 nM[5] | Data not available |
| Pacritinib | Data not available | 53 nM[6] | Data not available | Data not available |
| Momelotinib | Data not available | 51 nM[6] | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the JAK2 V617F signaling pathway and a general workflow for evaluating inhibitor efficacy.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, this section outlines the methodologies for key assays used in the characterization of JAK2 V617F inhibitors.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the purified JAK2 V617F enzyme.
Materials:
-
Purified recombinant human JAK2 V617F enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (e.g., this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the JAK2 V617F enzyme and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Phospho-STAT5 (pSTAT5) Inhibition Assay
Objective: To measure the ability of a compound to inhibit JAK2 V617F-mediated STAT5 phosphorylation in a cellular context.
Materials:
-
Human erythroleukemia (HEL) or Ba/F3 cells expressing JAK2 V617F
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound
-
Fixation buffer (e.g., Cytofix™)
-
Permeabilization buffer (e.g., Phosflow™ Perm Buffer III)
-
Fluorescently labeled anti-pSTAT5 antibody
-
Flow cytometer
Procedure:
-
Seed HEL or Ba/F3-JAK2V617F cells in a 96-well plate.
-
Treat the cells with serial dilutions of the test compound for a specified time (e.g., 2 hours).
-
Fix the cells with fixation buffer.
-
Permeabilize the cells with permeabilization buffer.
-
Stain the cells with a fluorescently labeled anti-pSTAT5 antibody.
-
Analyze the cells by flow cytometry to quantify the levels of pSTAT5.
-
Calculate the percent inhibition of pSTAT5 for each compound concentration and determine the IC50 value.[8][9]
Cell Proliferation Assay
Objective: To assess the effect of a compound on the proliferation of JAK2 V617F-dependent cell lines.
Materials:
-
HEL or Ba/F3-JAK2V617F cells
-
Cell culture medium
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add a cell viability reagent to measure the number of viable cells (typically by quantifying ATP).
-
Measure the luminescence or fluorescence signal.
-
Calculate the percent inhibition of proliferation for each compound concentration and determine the IC50 value.
In Vivo Efficacy Study in a Murine Model of MPN
Objective: To evaluate the therapeutic efficacy of a compound in a mouse model that recapitulates key features of human MPNs.
Animal Model:
-
BALB/c mice are lethally irradiated and then transplanted with bone marrow cells transduced with a retrovirus expressing human JAK2 V617F.[10][11] This leads to the development of an MPN-like disease characterized by erythrocytosis, leukocytosis, and splenomegaly.
Procedure:
-
Once the MPN phenotype is established (e.g., elevated hematocrit), randomize the mice into treatment and vehicle control groups.
-
Administer the test compound (e.g., orally) at various doses and schedules.
-
Monitor key disease parameters throughout the study, including:
-
Complete blood counts (CBCs)
-
Spleen size and weight
-
Body weight
-
-
At the end of the study, perform histological analysis of the spleen, bone marrow, and liver to assess disease burden.
-
Analyze survival data using Kaplan-Meier curves.
Discussion and Future Directions
The available data indicates that this compound is a potent inhibitor of the JAK2 V617F kinase in biochemical assays. However, a comprehensive understanding of its therapeutic potential requires further investigation into its cellular activity, kinase selectivity, and in vivo efficacy. Direct, side-by-side comparisons with established inhibitors like Ruxolitinib under standardized assay conditions are crucial for a definitive assessment of its preclinical profile.
Future studies should focus on:
-
Determining the IC50 values of this compound against other JAK family members (JAK1, JAK3, TYK2) to establish its selectivity.
-
Evaluating its potency in cellular assays that measure downstream signaling (pSTAT5) and cell proliferation.
-
Conducting in vivo efficacy studies in established murine models of MPN to assess its impact on disease progression and survival.
-
Characterizing its pharmacokinetic and pharmacodynamic properties to inform dosing strategies for future clinical development.
By systematically addressing these knowledge gaps, the research community can better ascertain the potential of this compound as a novel therapeutic agent for patients with myeloproliferative neoplasms.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Targeting JAK2 in the therapy of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jak2 Inhibitors: Rationale and Role as Therapeutic Agents in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. altasciences.com [altasciences.com]
- 9. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. A Murine Model With JAK2V617F Expression in Both Hematopoietic Cells and Vascular Endothelial Cells Recapitulates the Key Features of Human Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of JAK2-IN-10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of a representative selective JAK2 inhibitor, herein referred to as JAK2-IN-10. The performance of this compound is objectively compared with other known JAK2 inhibitors, supported by experimental data and detailed methodologies for key validation assays.
Comparative Selectivity of JAK2 Inhibitors
The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. Off-target effects can lead to unforeseen toxicities and diminish the intended therapeutic benefit.[1] The following table summarizes the inhibitory activity (IC50) of our representative this compound against the Janus kinase (JAK) family and compares it to other well-characterized JAK inhibitors. Lower IC50 values indicate higher potency.
| Kinase Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | JAK2 Selectivity vs. JAK1 | JAK2 Selectivity vs. JAK3 |
| This compound (Hypothetical) | 99 | 3 | 105 | 18 | 33-fold | 35-fold |
| Ruxolitinib (INCB018424) | 3.3 | 2.8 | >400 | 19 | ~1-fold | >142-fold |
| Fedratinib (TG101348) | 1122 | 3 | 105 | - | 374-fold | 35-fold |
| Pacritinib | 624 | 23 | 1340 | 58 | 27-fold | 58-fold |
| Momelotinib | 155 | 98 | 1600 | 160 | ~1.6-fold | 16-fold |
Data for Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib are compiled from publicly available sources and scientific literature.[2][3][4] The values for this compound are representative of a highly selective JAK2 inhibitor based on desirable profiles in drug discovery.
Understanding the JAK-STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for signaling by numerous cytokines and growth factors, playing a key role in hematopoiesis and immune response.[5][6] Dysregulation of this pathway, often due to mutations like JAK2 V617F, is implicated in myeloproliferative neoplasms (MPNs).[3][7][8] JAK2 inhibitors aim to modulate this aberrant signaling.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Validating Selectivity
The determination of a kinase inhibitor's selectivity is a multi-step process involving both biochemical and cell-based assays.[9]
Biochemical Kinase Profiling
Objective: To determine the inhibitory activity of a compound against a large panel of kinases to identify on-target and off-target interactions.
Methodology:
-
Kinase Panel Selection: A broad panel of purified kinases (e.g., >200) is selected to represent a significant portion of the human kinome.[10][11]
-
Assay Format: Radiometric assays, such as the [³³P]-ATP filter binding assay, or non-radiometric assays like ADP-Glo™ luminescent kinase assay are commonly used.[12][13]
-
Procedure (ADP-Glo™ Example):
-
The test compound (e.g., this compound) is serially diluted to create a concentration range.
-
The compound dilutions are incubated with a specific kinase and its substrate in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP at a concentration close to its Km value.
-
After a defined incubation period, the reaction is stopped, and the amount of ADP produced is measured using a luminescence-based detection reagent.[13]
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. The IC50 value, the concentration at which 50% of the kinase activity is inhibited, is determined by fitting the data to a dose-response curve.[10]
Cellular Assays for Target Engagement and Pathway Inhibition
Objective: To confirm that the inhibitor can access its target within a cellular context and inhibit the downstream signaling pathway.
Methodology:
-
Cell Line Selection: Cell lines that are dependent on JAK2 signaling are utilized. For instance, human erythroleukemia (HEL) cells, which harbor the JAK2 V617F mutation, exhibit constitutive activation of the JAK-STAT pathway.[5]
-
Assay for STAT Phosphorylation:
-
Western Blotting: Cells are treated with varying concentrations of the inhibitor. Cell lysates are then subjected to SDS-PAGE and transferred to a membrane. The levels of phosphorylated STAT (pSTAT) and total STAT are detected using specific antibodies.
-
AlphaScreen® SureFire® or similar assays: These are high-throughput, homogeneous assays that quantify the levels of phosphorylated STAT5 in cell lysates.[5]
-
-
Cell Proliferation/Viability Assays:
-
Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations.
-
After a prolonged incubation period (e.g., 72 hours), cell viability is assessed using reagents such as CellTiter-Glo® (measures ATP levels) or by direct cell counting.
-
-
Data Analysis: The IC50 values for the inhibition of STAT phosphorylation and cell proliferation are calculated to determine the cellular potency of the inhibitor.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a novel kinase inhibitor.
Caption: A streamlined workflow for determining the selectivity of a kinase inhibitor.
References
- 1. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of JAK2 Inhibitors for the Management of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapy with JAK2 inhibitors for Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. domainex.co.uk [domainex.co.uk]
- 14. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Profile of a Novel JAK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of a hypothetical selective Janus Kinase 2 (JAK2) inhibitor, herein referred to as JAK2-IN-10. The performance of this compound is objectively compared against other established JAK inhibitors, supported by illustrative experimental data and detailed methodologies.
Introduction to JAK Kinase Selectivity
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[1] Dysregulation of JAK-STAT signaling is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.[2][3][4] While JAK2 is a key therapeutic target, the high degree of similarity in the ATP-binding sites across the JAK family presents a challenge for developing selective inhibitors.[3][5] Off-target inhibition can lead to undesirable side effects; for instance, inhibition of JAK3 may lead to immunosuppression, while effects on JAK2 are crucial for erythropoiesis.[6][7] Therefore, characterizing the selectivity profile of any new JAK inhibitor is a critical step in its development.[8]
Comparative Kinase Selectivity Profile
The selectivity of this compound was assessed against a panel of kinases, with a focus on the JAK family members. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound compared to other known JAK inhibitors. It is important to note that selectivity can vary between enzymatic and cellular assays.[9]
Table 1: Comparative IC50 Values (nM) of JAK Inhibitors in Enzymatic Assays
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | JAK2 Selectivity (fold vs JAK1) | JAK2 Selectivity (fold vs JAK3) |
| This compound (Hypothetical) | 50 | 2 | 250 | 100 | 25 | 125 |
| Tofacitinib | 3.2 | 4.1 | 1.6 | 34 | 1.3 | 0.5 |
| Baricitinib | 5.9 | 5.7 | 400 | 53 | 1.0 | 70.2 |
| Upadacitinib | 43 | 120 | 2300 | 4700 | 2.8 | 19.2 |
| Fedratinib | 3 | 3 | 125 | 10 | 1.0 | 41.7 |
| Pacritinib | 23 | 22 | 1280 | 1140 | 1.0 | 58.2 |
Data for established inhibitors is illustrative and compiled from various sources. Actual values may vary based on experimental conditions.[6][10]
Signaling Pathway Context
JAK2 is a key component of the JAK-STAT signaling pathway, which is activated by numerous cytokines and growth factors.[1][11] Upon ligand binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins, which then translocate to the nucleus to regulate gene expression.[12] Understanding this pathway is crucial for interpreting the functional consequences of JAK2 inhibition.
Caption: The JAK-STAT signaling cascade.
Experimental Methodologies
The determination of a kinase inhibitor's cross-reactivity profile is essential and can be achieved through various methods.[8]
Kinase Profiling using ADP-Glo™ Assay
This biochemical assay measures the amount of ADP produced during a kinase reaction, which is then converted into a luminescent signal.
Protocol:
-
Kinase Reaction: 70 different kinases are individually incubated with their respective substrates and ATP in a 384-well plate. The inhibitor of interest (e.g., this compound) is added at varying concentrations.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: The Kinase Detection Reagent is then added to convert ADP to ATP and subsequently measure the newly synthesized ATP through a luciferase reaction.
-
Data Analysis: Luminescence is measured, and the IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
This method allows for a broad screening against a large panel of kinases to identify off-target effects.[13]
Caption: Workflow for ADP-Glo™ kinase profiling.
Chemical Proteomics (Kinobeads)
This approach assesses inhibitor binding to a broad range of kinases in their native state within a cell lysate.
Protocol:
-
Cell Lysis: Prepare a cell lysate that contains a wide array of endogenous kinases.
-
Competitive Binding: The lysate is incubated with the test inhibitor (e.g., this compound) at various concentrations.
-
Kinobeads Incubation: An affinity resin with immobilized, non-selective kinase inhibitors ("kinobeads") is added to the lysate. Kinases not bound by the test inhibitor will bind to the beads.
-
Enrichment and Digestion: The beads are washed to remove non-specifically bound proteins. The captured kinases are then eluted and digested into peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry to identify and quantify the kinases that were captured by the beads.
-
Data Analysis: The displacement of kinases from the beads by the test inhibitor is quantified, allowing for the determination of binding affinity and selectivity.
This method provides valuable insights into target engagement in a more physiologically relevant context.[14][15]
Conclusion
The comprehensive evaluation of a novel JAK2 inhibitor's cross-reactivity profile is paramount for its successful development. The illustrative data for "this compound" highlights a favorable selectivity profile against other JAK family members when compared to some existing inhibitors. The methodologies outlined, including broad kinase panel screening and chemical proteomics, represent a robust strategy for characterizing the selectivity of new chemical entities targeting the JAK family. This rigorous approach helps to anticipate potential off-target effects and informs the design of safer and more effective therapeutic agents.
References
- 1. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 2. A CK2-dependent mechanism for activation of the JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions [frontiersin.org]
- 4. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. ard.bmj.com [ard.bmj.com]
- 10. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
Data Presentation: Comparative IC50 Values of JAK2 Inhibitors
A Comparative Analysis of JAK2 Inhibitor IC50 Values for Researchers
For researchers and professionals in drug development, understanding the comparative potency of different Janus kinase 2 (JAK2) inhibitors is crucial for advancing therapeutic strategies, particularly in the context of myeloproliferative neoplasms and other diseases driven by dysregulated JAK-STAT signaling. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for several prominent JAK2 inhibitors, details the typical experimental methodologies used to determine these values, and illustrates the signaling pathway these compounds target.
The potency of a drug is often quantified by its IC50 value, which represents the concentration of an inhibitor required to reduce the activity of a biological target, in this case, the JAK2 enzyme, by 50%. The following table summarizes the in vitro IC50 values for a selection of well-characterized JAK2 inhibitors. It is important to note that these values can vary between different studies due to variations in assay conditions, such as ATP concentration and the specific form of the enzyme used (e.g., wild-type vs. mutant).
| Inhibitor | JAK2 IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) | Reference(s) |
| Ruxolitinib | 2.8 - 3.3 | JAK1 (3.3) | [1][2][3][4] |
| Fedratinib | ~3 | FLT3 (15) | [5][6][7][8] |
| Pacritinib | 19 - 23 | FLT3 (22) | [9][10] |
| Momelotinib | 1.4 - 18 | JAK1 (11-26.9), ACVR1 (8.4) | [11][12] |
| Lestaurtinib | 0.9 - 1 | FLT3 (3), TrkA (<25) | [13][14][15][16] |
| Gandotinib (TG101348) | 3 - 6 | FLT3 (25), RET (17) | [17] |
Experimental Protocols
The determination of IC50 values is critical for the preclinical assessment of kinase inhibitors. The two primary methodologies employed are in vitro kinase assays and cell-based assays.
In Vitro Kinase Assay (Biochemical Assay)
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK2. A common approach is a fluorescence resonance energy transfer (FRET)-based assay.
Objective: To determine the concentration of an inhibitor that reduces the phosphorylation of a substrate by purified JAK2 enzyme by 50%.
Materials:
-
Purified recombinant JAK2 enzyme
-
Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)
-
Adenosine triphosphate (ATP)
-
Test inhibitors at various concentrations
-
Assay buffer
-
Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and an Alexa Fluor® 647-labeled tracer)
-
Microplate reader capable of time-resolved FRET
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in an appropriate solvent, typically DMSO.
-
Reaction Setup: The JAK2 enzyme, the kinase substrate, and the test inhibitor are combined in the wells of a microplate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: A solution containing a europium-labeled anti-phosphotyrosine antibody and an Alexa Fluor® 647-labeled tracer is added to each well. The antibody binds to the phosphorylated substrate, bringing the europium donor and the Alexa Fluor® acceptor into close proximity, resulting in a FRET signal.
-
Data Acquisition: The plate is read on a microplate reader that measures the F-FRET signal.
-
Data Analysis: The signal is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay
Cell-based assays measure the effect of an inhibitor on JAK2 activity within a cellular context, providing insights into factors such as cell permeability and off-target effects.
Objective: To determine the concentration of an inhibitor that reduces the phosphorylation of a downstream target of JAK2 (e.g., STAT5) in a cellular model by 50%.
Materials:
-
A human cell line that is dependent on JAK2 signaling (e.g., HEL cells, which harbor the JAK2 V617F mutation)
-
Cell culture medium and supplements
-
Test inhibitors at various concentrations
-
Lysis buffer
-
Antibodies for detecting phosphorylated STAT5 (pSTAT5) and total STAT5
-
Detection system (e.g., ELISA or Western blotting reagents)
Procedure:
-
Cell Culture and Seeding: Cells are cultured to an appropriate density and then seeded into the wells of a microplate.
-
Compound Treatment: The cells are treated with a serial dilution of the test inhibitor and incubated for a specific duration.
-
Cell Lysis: The cells are washed and then lysed to release the intracellular proteins.
-
Detection of pSTAT5: The levels of phosphorylated STAT5 in the cell lysates are quantified. This can be done using various methods, such as an ELISA-based assay (e.g., SureFire® pSTAT5 AlphaScreen® assay) or Western blotting.
-
Data Normalization: The levels of pSTAT5 are often normalized to the levels of total STAT5 to account for any variations in cell number.
-
Data Analysis: The normalized signal is plotted against the logarithm of the inhibitor concentration, and the IC50 value is calculated using a dose-response curve.
Mandatory Visualization
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the regulation of gene expression.
Caption: The canonical JAK-STAT signaling pathway.
Experimental Workflow for IC50 Determination
The following diagram illustrates a generalized workflow for determining the IC50 value of a JAK2 inhibitor using a cell-based assay.
Caption: A generalized workflow for determining IC50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 5. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Canonical and non-canonical JAK–STAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cincinnatichildrens.org [cincinnatichildrens.org]
Comparative Guide to Validating the Downstream Effects of Fedratinib, a Selective JAK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fedratinib, a selective Janus Kinase 2 (JAK2) inhibitor, with the broader JAK1/2 inhibitor, Ruxolitinib. The information presented herein is intended to assist researchers in designing and interpreting experiments to validate the downstream effects of selective JAK2 inhibition.
Introduction to JAK2 Inhibition
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of cytokine and growth factor signaling.[1] Dysregulation of the JAK-STAT signaling pathway is implicated in various myeloproliferative neoplasms (MPNs) and inflammatory diseases.[1][2] The discovery of activating mutations in JAK2, such as JAK2V617F, has made it a prime therapeutic target.[1]
Fedratinib is a potent and selective inhibitor of JAK2, while Ruxolitinib inhibits both JAK1 and JAK2.[3][4] This difference in selectivity leads to distinct downstream effects and clinical profiles, making a direct comparison valuable for understanding the specific consequences of targeting JAK2.
Comparative Performance Data
The following tables summarize the quantitative data comparing the in vitro activity of Fedratinib and Ruxolitinib.
Table 1: In Vitro Kinase Inhibitory Profile
| Kinase | Fedratinib IC₅₀ (nM) | Ruxolitinib IC₅₀ (nM) |
| JAK2 | 3 - 14 [5][6] | 2.8 - 5 [3][5][7] |
| JAK1 | >1000 | 3.3 |
| JAK3 | 169 | 332 - 428[7][8] |
| TYK2 | >1000 | 19 |
| FLT3 | 25 | - |
| RET | 17 | - |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data is compiled from various enzymatic assays.
Table 2: Cellular Activity Profile
| Assay | Cell Line | Fedratinib IC₅₀ (nM) | Ruxolitinib IC₅₀ (nM) |
| p-STAT3/5 Inhibition | Various | 650 - 1552[9] | 120 (p-STAT5)[9] |
| Cell Proliferation | HEL (JAK2V617F) | ~1000 | 325[10] |
| UKE-1 (JAK2V617F) | - | 73[10] | |
| SET-2 (JAK2V617F) | - | 55[10] | |
| Ba/F3-ETV6-JAK2 | - | 370[11] |
IC₅₀ values in cellular assays can vary depending on the cell type, assay conditions, and endpoint measured.
Downstream Effects of Selective JAK2 Inhibition by Fedratinib
Fedratinib's primary mechanism of action is the competitive inhibition of the ATP-binding site of the JAK2 kinase domain.[1] This leads to the following downstream effects:
-
Inhibition of STAT Phosphorylation: Fedratinib potently inhibits the phosphorylation of STAT3 and STAT5, key downstream effectors of JAK2 signaling.[1][9] This has been demonstrated in various cell models and in clinical studies where suppression of STAT3 phosphorylation was observed in whole blood from patients with myelofibrosis.[12][13]
-
Anti-proliferative and Pro-apoptotic Activity: By blocking the JAK2/STAT pathway, Fedratinib inhibits the proliferation of cells dependent on this signaling cascade and can induce apoptosis.[1][14]
-
Modulation of Gene Expression: Inhibition of JAK2/STAT signaling by Fedratinib alters the transcription of downstream target genes involved in cell growth, survival, and inflammation.[15]
-
Reduction of Pro-inflammatory Cytokines: Fedratinib has been shown to reduce the production of pro-inflammatory cytokines.[2]
Comparison with Ruxolitinib
While both Fedratinib and Ruxolitinib are effective JAK inhibitors, their differing selectivity profiles result in distinct biological and clinical characteristics:
-
Selectivity: Fedratinib is highly selective for JAK2, with significantly less activity against other JAK family members.[3][4] Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[7]
-
Downstream Signaling: The dual inhibition of JAK1 and JAK2 by Ruxolitinib leads to a broader impact on cytokine signaling pathways compared to the more focused effect of Fedratinib on JAK2-mediated pathways.[2]
-
Cellular Effects: Both inhibitors are anti-proliferative in JAK2-dependent cell lines. However, the broader activity of Ruxolitinib may lead to effects on a wider range of cell types.[2]
-
Clinical Implications: The differing selectivity profiles contribute to variations in the efficacy and safety profiles of the two drugs.[4][16]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of the downstream effects of JAK2 inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Protocol:
-
Reagents: Purified recombinant JAK2 enzyme, appropriate peptide substrate (e.g., JAKtide), ATP, kinase buffer, and test inhibitor (Fedratinib or Ruxolitinib).
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, purified JAK2 enzyme, and the peptide substrate.
-
Add serial dilutions of the inhibitor to the reaction mixture and incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or luminescence-based assays (e.g., ADP-Glo™).
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Western Blot for Phospho-STAT3 (p-STAT3)
This method is used to detect the levels of phosphorylated STAT3 in cell lysates, providing a direct measure of JAK2 activity in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture a JAK2-dependent cell line (e.g., HEL, SET-2) to an appropriate density.
-
Treat the cells with various concentrations of the JAK2 inhibitor (and a vehicle control) for a specified duration (e.g., 1-4 hours).
-
If necessary, stimulate the cells with a cytokine (e.g., IL-6) to induce JAK2/STAT3 activation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to a loading control (e.g., GAPDH or β-actin) and/or total STAT3 to determine the relative inhibition of STAT3 phosphorylation.[17][18][19]
Cell Proliferation/Viability Assay
This assay measures the effect of the inhibitor on the growth and viability of cells.
Protocol:
-
Cell Seeding: Seed a JAK2-dependent cell line into a 96-well plate at a predetermined density.[20]
-
Compound Treatment: Add serial dilutions of the inhibitor to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Viability Measurement: Assess cell viability using a colorimetric or fluorometric method, such as:
-
Data Analysis: Calculate the percentage of viability relative to the vehicle control and determine the IC₅₀ value for cell proliferation.
Visualizations
The following diagrams illustrate key concepts related to JAK2 inhibition.
Caption: The JAK2-STAT signaling pathway and the point of inhibition by Fedratinib.
Caption: A typical experimental workflow for validating the downstream effects of a JAK2 inhibitor.
Caption: Logical relationship of Fedratinib's mechanism of action.
References
- 1. What is the mechanism of Fedratinib Hydrochloride? [synapse.patsnap.com]
- 2. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures | PLOS One [journals.plos.org]
- 3. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 6. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pazopanib.net [pazopanib.net]
- 9. P997: FEDRATINIB IS EFFECTIVE IN RUXOLITINIB-RESISTANT CELLS: CLINICAL AND PRECLINICAL CORRELATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modification of the Histone Landscape with JAK Inhibition in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ruxolitinib as potential targeted therapy for patients with JAK2 rearrangements | Haematologica [haematologica.org]
- 12. A randomized, placebo-controlled study of the pharmacokinetics, pharmacodynamics, and tolerability of the oral JAK2 inhibitor fedratinib (SAR302503) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JAK2 Inhibition by Fedratinib Reduces Osteoblast Differentiation and Mineralisation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. targetedonc.com [targetedonc.com]
- 17. benchchem.com [benchchem.com]
- 18. Inhibition of JAK/STAT3 Expression by Acute Myeloid Leukemia-Targeted Nanoliposome for Chemotherapy Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming JAK2-IN-10 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm target engagement of the novel JAK2 inhibitor, JAK2-IN-10. We will explore established techniques, compare their utility, and provide detailed experimental protocols. This guide will use the well-characterized, FDA-approved JAK2 inhibitors, Ruxolitinib and Fedratinib, as points of comparison to objectively evaluate the performance of this compound.
Understanding the Target: The JAK2 Signaling Pathway
The Janus kinase 2 (JAK2) is a critical non-receptor tyrosine kinase that plays a central role in signal transduction pathways initiated by various cytokines and growth factors.[1] Dysregulation of the JAK2-STAT pathway is implicated in numerous myeloproliferative neoplasms (MPNs), making it a key therapeutic target.[2][3] Upon ligand binding to its receptor, JAK2 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][4] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.
Caption: The JAK2-STAT signaling pathway and the inhibitory action of this compound.
Comparing JAK2 Inhibitors
Effective confirmation of target engagement requires robust and quantifiable methods. Here, we compare this compound with Ruxolitinib and Fedratinib based on their in vitro potency.
| Compound | Target(s) | IC50 (JAK1) | IC50 (JAK2) | IC50 (JAK3) | IC50 (TYK2) |
| This compound | JAK2 V617F | - | ≤10 nM[5] | - | - |
| Ruxolitinib | JAK1, JAK2 | 2.7 - 3.3 nM[6][7] | 2.8 - 4.5 nM[6][7] | 322 - 428 nM[6] | 19 nM[7] |
| Fedratinib | JAK2, FLT3 | ~105 nM[8] | 3 nM[2][8] | >1000 nM[8] | ~405 nM[8] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Key Experimental Methods for Target Engagement Confirmation
Three primary methods are recommended to confirm the direct interaction of this compound with its target and to assess its functional consequences in a cellular context.
Western Blotting for Downstream Signaling
Principle: This method provides a semi-quantitative assessment of target engagement by measuring the inhibition of downstream signaling events. A potent and specific JAK2 inhibitor should decrease the phosphorylation of STAT3 (p-STAT3) in a dose-dependent manner.
Workflow:
Caption: A typical workflow for Western blot analysis of p-STAT3 levels.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line with constitutive JAK2/STAT3 activation (e.g., HEL, SET-2) in appropriate media.
-
Treat cells with increasing concentrations of this compound, Ruxolitinib, or Fedratinib for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][9]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9]
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1][9]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the p-STAT3 signal to total STAT3 and the loading control.
-
Plot the normalized p-STAT3 levels against inhibitor concentration to determine the IC50 value for downstream signaling inhibition.
-
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful technique to directly assess target engagement in a cellular environment. The binding of a ligand, such as a small molecule inhibitor, can stabilize the target protein, leading to an increase in its thermal stability. This change is detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.[10][11] It is important to note that the absence of a thermal shift does not definitively rule out target engagement, as some binding events may not alter the thermal stability of the protein, which has been observed for JAK2.[11]
Workflow:
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells as described for Western blotting.
-
Treat cells with the test compound (e.g., this compound) or vehicle control for an optimized duration (e.g., 1-3 hours).
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[10]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of soluble JAK2 protein at each temperature using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the percentage of soluble JAK2 protein against temperature for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
-
In Vitro Kinase Assay
Principle: This biochemical assay directly measures the enzymatic activity of purified JAK2 kinase and the inhibitory effect of the compound. This is a crucial step to confirm direct inhibition and to determine the inhibitor's potency (IC50) in a cell-free system.
Detailed Protocol:
-
Reagents:
-
Recombinant human JAK2 enzyme.
-
A suitable substrate peptide (e.g., a STAT3-derived peptide).
-
ATP.
-
Assay buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT).
-
Test compounds (this compound, Ruxolitinib, Fedratinib) at various concentrations.
-
-
Assay Procedure (Example using a FRET-based assay):
-
Prepare a reaction mixture containing the JAK2 enzyme, the substrate peptide, and the test compound in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as LanthaScreen™ TR-FRET, where a terbium-labeled anti-phospho-substrate antibody is used.[5]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
Confirming target engagement is a critical step in the development of any new therapeutic agent. For this compound, a multi-faceted approach is recommended. By combining the indirect but physiologically relevant readout of Western blotting for p-STAT3 , the direct assessment of target binding in a cellular context with CETSA , and the precise measurement of enzymatic inhibition through an in vitro kinase assay , researchers can build a comprehensive and compelling data package to validate the mechanism of action of this novel JAK2 inhibitor. The comparison with established drugs like Ruxolitinib and Fedratinib will provide a clear benchmark for its potency and selectivity.
References
- 1. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. JAK2-tree: a simple CBC-based decision rule to guide appropriate JAK2 V617F mutation testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Ruxolitinib | Cell Signaling Technology [cellsignal.com]
- 5. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of JAK/STAT3 Expression by Acute Myeloid Leukemia-Targeted Nanoliposome for Chemotherapy Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of JAK2 Inhibitor Activity: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of commercially available Janus Kinase 2 (JAK2) inhibitors. This document summarizes key performance data, outlines detailed experimental protocols for activity validation, and visualizes the underlying signaling pathway to aid in the selection of appropriate chemical tools for JAK2-related research.
While the initial request specified a comparison including "JAK2-IN-10," a comprehensive search of publicly available scientific literature and databases did not yield any specific information for a compound with this identifier. Therefore, this guide focuses on a comparative analysis of three well-characterized JAK2 inhibitors with distinct profiles: Ruxolitinib, Fedratinib, and the Type II inhibitor CHZ868. The data and protocols presented herein can serve as a template for the evaluation of novel compounds such as "this compound" as information becomes available.
Comparative Activity of JAK2 Inhibitors
The following table summarizes the in vitro potency of Ruxolitinib, Fedratinib, and CHZ868 against JAK2. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Type | Target(s) | JAK2 IC50 (nM) | Cellular Activity (Cell Line) | Reference |
| Ruxolitinib | Type I | JAK1, JAK2 | 2.8 | Inhibits STAT3 phosphorylation | [1][2][3] |
| Fedratinib | Type I | JAK2, FLT3 | 3 | Reduces phosphorylation of STAT3/5 | [4][5] |
| CHZ868 | Type II | JAK2 | 60 (in JAK2 V617F cells) | Suppresses JAK2 and STAT5 phosphorylation | [6][7] |
Understanding the JAK2 Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases, including JAK2, are critical mediators of signal transduction for a wide array of cytokines and growth factors. Upon ligand binding to its receptor, JAK2 is activated through autophosphorylation, which in turn phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize and translocate to the nucleus to regulate gene expression. Dysregulation of the JAK2-STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.
Caption: A diagram of the JAK2-STAT signaling pathway and points of inhibition.
Experimental Protocols
To ensure reproducible and comparable results, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Assay for IC50 Determination
This protocol outlines a general procedure for determining the IC50 value of an inhibitor against purified JAK2 enzyme.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of JAK2 by 50%.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)
-
ATP
-
Substrate peptide (e.g., a biotinylated peptide derived from a known JAK2 substrate)
-
Test inhibitor (e.g., this compound, Ruxolitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a reaction plate, add the kinase buffer, the diluted inhibitor solutions, and the JAK2 enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. The final ATP concentration should be at or near the Km for JAK2.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phospho-JAK2 (pJAK2) Assay
This protocol describes a method to assess the ability of an inhibitor to block JAK2 phosphorylation in a cellular context.
Objective: To measure the inhibition of cytokine-induced JAK2 autophosphorylation in a cell-based assay.
Materials:
-
A human cell line expressing the relevant cytokine receptor and JAK2 (e.g., HEL cells, which have a constitutively active JAK2 V617F mutation, or Ba/F3 cells engineered to express a cytokine receptor and JAK2).
-
Cell culture medium and supplements.
-
Cytokine for stimulation (e.g., Erythropoietin (EPO) for EPO-receptor expressing cells).
-
Test inhibitor dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008) and anti-total-JAK2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for Western blot detection.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere or grow to the desired confluency.
-
If necessary, serum-starve the cells for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce JAK2 phosphorylation. For cells with constitutively active JAK2, this step is omitted.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary anti-phospho-JAK2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an anti-total-JAK2 antibody.
-
Quantify the band intensities and determine the extent of inhibition of JAK2 phosphorylation at different inhibitor concentrations.
By following these standardized protocols, researchers can generate reliable and comparable data for the independent validation of JAK2 inhibitor activity, facilitating informed decisions in drug discovery and biomedical research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Profile of JAK2 Inhibitors: Ruxolitinib vs. Fedratinib
Introduction: This guide provides a comparative analysis of the in vitro and in vivo preclinical data for two prominent JAK2 inhibitors: Ruxolitinib and Fedratinib. Due to the lack of publicly available data for a compound designated "JAK2-IN-10," this document focuses on these well-characterized alternatives to illustrate the evaluation process for this class of therapeutic agents. The information presented is intended for researchers, scientists, and drug development professionals actively involved in the study of JAK-STAT signaling and its role in disease.
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, is a critical component of the signaling pathways for numerous cytokines and growth factors essential for hematopoiesis and immune function. Dysregulation of JAK2 signaling, often due to activating mutations like JAK2V617F, is a key driver in myeloproliferative neoplasms (MPNs). This has led to the development of targeted JAK2 inhibitors as a therapeutic strategy.
In Vitro Activity: A Head-to-Head Comparison
The in vitro potency and selectivity of JAK2 inhibitors are fundamental indicators of their therapeutic potential and potential off-target effects. Biochemical assays measure the direct inhibition of the kinase's enzymatic activity, while cell-based assays provide insights into the inhibitor's effects in a more biologically relevant context.
| Inhibitor | Biochemical IC50 (nM) | Cell-Based IC50 (nM) | Selectivity Profile |
| Ruxolitinib (INCB018424) | JAK1: 3.3, JAK2: 2.8[1][2] | Ba/F3-JAK2V617F: 127[2] | Potent inhibitor of both JAK1 and JAK2 with modest selectivity against Tyk2 (~6-fold) and marked selectivity against JAK3 (≥ 130-fold)[2]. |
| Fedratinib (TG101348) | JAK2: 3[1][3][4] | Ba/F3-JAK2V617F: ~300[4] | Highly selective for JAK2 over other JAK family members, with 35-fold selectivity against JAK1 and 334-fold selectivity against JAK3[3]. |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Efficacy in Preclinical Models
Animal models of MPNs are crucial for evaluating the in vivo efficacy of JAK2 inhibitors. These studies typically assess the inhibitor's ability to reduce disease burden, as measured by spleen size (splenomegaly), and to improve overall survival.
| Inhibitor | Animal Model | Key Findings |
| Ruxolitinib (INCB018424) | Murine model of JAK2V617F-driven MPN | Decreased spleen growth and increased survival compared to control mice[4]. |
| Fedratinib (TG101348) | Murine model of polycythemia vera | Led to improvement in hematocrit, spleen size, and spleen architecture; reduction in extramedullary hematopoiesis; and in some cases, reduction of bone marrow fibrosis[1]. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of standard protocols used to assess the in vitro and in vivo activity of JAK2 inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of JAK2.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK2 enzyme and a peptide substrate are prepared in a suitable assay buffer.
-
Compound Dilution: The test inhibitor (e.g., Ruxolitinib, Fedratinib) is serially diluted to a range of concentrations.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to the mixture of the enzyme, substrate, and inhibitor.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radioactivity-based assays (32P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay
Objective: To assess the ability of an inhibitor to suppress the proliferation of cells that are dependent on JAK2 signaling.
Methodology:
-
Cell Culture: A cell line that is dependent on JAK2 signaling for proliferation, such as Ba/F3 cells engineered to express the JAK2V617F mutation, is cultured under standard conditions.
-
Compound Treatment: The cells are seeded in microplates and treated with a range of concentrations of the test inhibitor.
-
Incubation: The cells are incubated for a period of time (e.g., 48-72 hours) to allow for cell proliferation.
-
Viability Assessment: The number of viable cells is determined using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTT, MTS, or resazurin-based assays) or ATP content.
-
Data Analysis: The IC50 value is determined by plotting the percentage of cell proliferation inhibition against the logarithm of the inhibitor concentration.
In Vivo Murine Model of Myeloproliferative Neoplasm
Objective: To evaluate the therapeutic efficacy of a JAK2 inhibitor in a living organism that mimics human MPN.
Methodology:
-
Model Induction: A murine model of MPN is established, often by transplanting bone marrow cells transduced with a retrovirus expressing the JAK2V617F mutation into irradiated recipient mice.
-
Compound Administration: Once the disease is established (as confirmed by elevated blood counts and splenomegaly), the mice are treated with the test inhibitor or a vehicle control. The compound is typically administered orally on a daily or twice-daily schedule.
-
Monitoring: The animals are monitored regularly for signs of disease progression, including body weight, blood counts (hematocrit, white blood cells, platelets), and spleen size.
-
Endpoint Analysis: At the end of the study, spleen and bone marrow tissues are collected for histological analysis to assess for extramedullary hematopoiesis and fibrosis. Survival is also a key endpoint.
-
Data Analysis: Statistical analysis is performed to compare the outcomes in the treated group versus the control group.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.
Caption: The JAK/STAT signaling pathway initiated by cytokine binding.
Caption: Workflow for in vivo efficacy studies of JAK2 inhibitors.
References
- 1. JAK2 Inhibitors: What’s the true therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapy with JAK2 inhibitors for Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK2 inhibitors: are they the solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of JAK2 Inhibitors for the Management of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to JAK2 Inhibitors: Fedratinib vs. a Preclinical Candidate, JAK2-IN-10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established JAK2 inhibitor, fedratinib, with a representative preclinical JAK2 inhibitor, herein referred to as JAK2-IN-10. Due to the absence of a publicly registered inhibitor with the exact name "this compound," this guide will utilize data from a potent, macrocyclic 2-amino-4-phenylaminopyrimidine derivative (compound 11) as a surrogate for a novel, preclinical JAK2 inhibitor to facilitate a meaningful comparison against the clinically approved drug, fedratinib.[1][2] This comparison focuses on biochemical properties, preclinical efficacy, and the methodologies behind these assessments.
Introduction to JAK2 Inhibition
The Janus kinase 2 (JAK2) is a critical component of the JAK-STAT signaling pathway, which is essential for the signal transduction of various cytokines and growth factors that regulate hematopoiesis and immune responses.[3][4][5] Dysregulation of the JAK2-STAT pathway, often due to mutations like JAK2 V617F, is a key driver in myeloproliferative neoplasms (MPNs), including myelofibrosis.[6] Consequently, JAK2 has become a significant therapeutic target for these diseases.[6]
Fedratinib (formerly TG101348) is an FDA-approved oral kinase inhibitor for the treatment of adult patients with intermediate-2 or high-risk primary or secondary myelofibrosis.[7] It is a selective inhibitor of JAK2 and also shows activity against FMS-like tyrosine kinase 3 (FLT3).[7][8]
This compound (represented by compound 11) is a novel, preclinical macrocyclic 2-amino-4-phenylaminopyrimidine derivative designed for potent and selective JAK2 inhibition.[1][2] Such preclinical candidates are crucial in the drug discovery pipeline for developing next-generation therapies with improved efficacy and safety profiles.
Biochemical Profile and Selectivity
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window, as off-target effects can lead to adverse events. Fedratinib is recognized for its high selectivity for JAK2 over other JAK family members.[9][10] Preclinical compounds like this compound are often designed to further optimize this selectivity.
Table 1: Biochemical Inhibition of JAK Family Kinases
| Kinase | Fedratinib IC₅₀ (nM) | This compound (Compound 11) IC₅₀ (nM) |
| JAK1 | 105[9] | Not Reported |
| JAK2 | 3[9][11] | 54.70[1][2] |
| JAK3 | 1002[9] | Not Reported |
| TYK2 | 405[9] | Not Reported |
| FLT3 | 15[8] | Not Reported |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.
Cellular Activity and Preclinical Efficacy
The efficacy of JAK2 inhibitors is evaluated in cellular assays and in vivo animal models of myeloproliferative neoplasms. These studies assess the ability of the compounds to inhibit JAK2-mediated signaling, reduce cell proliferation, and alleviate disease phenotypes.
Table 2: Cellular and In Vivo Preclinical Data
| Parameter | Fedratinib | This compound (Compound 11) |
| Cellular Activity | ||
| HEL (human erythroleukemia) Cell Proliferation IC₅₀ | Data not available in reviewed sources | 0.57 µM[2] |
| SET-2 (human megakaryoblastic leukemia) Cell Proliferation IC₅₀ | Data not available in reviewed sources | 1.07 µM[2] |
| In Vivo Efficacy | ||
| Animal Model | JAK2V617F retrovirus-induced MPN murine system[7][12] | rhEPO-induced extramedullary erythropoiesis and polycythemia vera in BALB/c mice[2] |
| Key Findings | Dose-dependent reduction in erythrocytosis and splenomegaly.[7][12] | Potent inhibition of rhEPO-induced extramedullary erythropoiesis and polycythemia vera.[2] |
| Bioavailability (F%) | Data not available in reviewed sources | 54.8% (oral)[2] |
Signaling Pathway and Mechanism of Action
Both fedratinib and this compound exert their therapeutic effects by inhibiting the JAK2-STAT signaling pathway. Upon binding of a cytokine to its receptor, JAK2 is activated and phosphorylates STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation and survival. By inhibiting JAK2, these compounds block this signaling cascade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Jak2 Inhibitors: Rationale and Role as Therapeutic Agents in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and biological evaluation of a novel and highly potent JAK2 inhibitor for the treatment of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of JAK2-IN-10
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of JAK2-IN-10, a potent JAK2 V617F inhibitor. Adherence to these procedures is critical for maintaining a safe laboratory environment and preventing environmental contamination.
While Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous substance or mixture, it is crucial to handle it with care due to its biological activity and potential for incompatibility with other chemicals. Standard laboratory chemical handling precautions should always be observed. This includes wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses, and working in a well-ventilated area to avoid inhalation of dust or aerosols.
Key Disposal Considerations
Before disposal, it is imperative to consider the physical state of the this compound waste (solid, in solution, or contaminated materials) and any institutional or local regulations governing laboratory waste. The overriding principle is that no laboratory activity should commence without a clear plan for the disposal of all resulting waste.[1]
Incompatible Materials:
This compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents. Extreme care must be taken to ensure that waste containing this compound is not mixed with these substances to prevent potentially hazardous reactions.
Quantitative Data Summary
For safe handling and storage prior to disposal, please refer to the following information.
| Parameter | Value | Source |
| Storage Temperature (Powder) | -20°C for 3 years | MedChemExpress |
| Storage Temperature (In Solvent) | -80°C for 6 months, -20°C for 1 month | MedChemExpress |
| Chemical Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents | MedChemExpress |
Experimental Protocols for Disposal
The following protocols provide detailed methodologies for the proper disposal of this compound in various forms.
Disposal of Solid this compound Waste
-
Segregation: Collect unadulterated, solid this compound waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and the date.
-
Waste Stream: Even though classified as non-hazardous, it is best practice to dispose of solid this compound through your institution's chemical waste program. Do not dispose of solid chemical waste in the regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Consult EHS: Contact your institution's EHS office for specific guidance on the disposal of non-hazardous chemical waste. They will provide information on proper packaging, labeling, and pickup procedures.
Disposal of this compound Solutions
-
Aqueous Solutions: For small quantities of dilute aqueous solutions of this compound, consult your local and institutional regulations regarding drain disposal. Some institutions may permit the disposal of non-hazardous, water-soluble substances down the drain with copious amounts of water. However, this is often subject to strict limitations on volume and concentration. Never pour solutions containing this compound down the drain if they have been mixed with incompatible materials.
-
Solvent-Based Solutions: Solutions of this compound in organic solvents must be collected as chemical waste.
-
Segregation: Collect halogenated and non-halogenated solvent wastes in separate, compatible, and clearly labeled containers.[1]
-
Labeling: The waste container label should clearly state "this compound in [Solvent Name]" and indicate that it should not be mixed with acids, bases, or strong oxidizing/reducing agents.
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program.
-
Disposal of Contaminated Labware and PPE
-
Solid Contaminated Materials: Items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated, sealed waste bag. This waste should be disposed of through the institutional chemical waste stream.
-
Empty Containers:
-
Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or water, depending on the residue).
-
The first rinsate should be collected as chemical waste.[2] Subsequent rinses may be permissible for drain disposal if the solvent is appropriate and allowed by local regulations.
-
After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for empty chemical containers.[3]
-
Procedural Workflow for this compound Disposal
The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste streams.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling of JAK2-IN-10: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR THE HANDLING AND DISPOSAL OF JAK2-IN-10
This document provides crucial procedural guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of the potent and selective JAK2 V617F inhibitor, this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₃₃H₃₃D₃FN₉O₂ | [1] |
| Molecular Weight | 612.71 g/mol | [1] |
| Appearance | Solid, White to off-white | MedChemExpress |
| Purity | 97.97% | MedChemExpress |
| IC₅₀ (JAK2-V617F) | ≤10 nM | [1][2] |
| Solubility | DMSO: 5 mg/mL |
Personal Protective Equipment (PPE)
While Safety Data Sheets (SDS) for this compound indicate it is not classified as a hazardous substance, its potent biological activity as a kinase inhibitor necessitates stringent adherence to safety protocols to prevent accidental exposure.
Standard Handling:
For routine procedures involving small quantities of this compound in a well-ventilated area, the following PPE is mandatory:
-
Gloves: Nitrile gloves are preferred due to their resistance to a broad range of chemicals and their tendency to visibly tear upon puncture.[3] For handling potent kinase inhibitors, it is crucial to select gloves that have been tested for resistance to cytotoxic drugs, such as those conforming to the ASTM D6978-05 standard.[4][5] Always inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Safety glasses with side shields are required at a minimum. For procedures with a higher risk of splashes, chemical splash goggles should be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect personal clothing from contamination.
-
Ventilation: All handling of this compound powder should be performed in a chemical fume hood or other ventilated enclosure to minimize the risk of inhalation.
High-Risk Procedures:
For tasks involving larger quantities, potential for aerosol generation, or extended handling times, a higher level of PPE is recommended:
-
Double Gloving: Wearing two pairs of nitrile gloves can provide an additional layer of protection.
-
Face Shield: In addition to safety goggles, a face shield offers broader protection against splashes to the face and neck.
-
Respiratory Protection: If there is a significant risk of inhaling dust or aerosols, a NIOSH-approved respirator may be necessary. Consult with your institution's Environmental Health and Safety (EHS) department for specific recommendations.
Operational Plans for Handling and Storage
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound powder at -20°C for long-term stability (up to 3 years).[1]
-
For solutions in solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Weighing and Reconstitution:
-
All weighing of the powdered compound must be conducted within a chemical fume hood or a balance enclosure with appropriate exhaust ventilation.
-
Use dedicated spatulas and weighing papers.
-
When preparing stock solutions, add the solvent slowly to the powder to avoid aerosolization.
digraph "Operational_Workflow_for_Handling_this compound" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Preparation" {
label="Preparation";
bgcolor="#F1F3F4";
node [fillcolor="#FFFFFF"];
"Don_PPE" [label="Don Appropriate PPE\n(Gloves, Lab Coat, Eye Protection)"];
"Prepare_Work_Area" [label="Prepare Work Area in\nVentilated Enclosure"];
}
subgraph "cluster_Handling" {
label="Handling";
bgcolor="#F1F3F4";
node [fillcolor="#FFFFFF"];
"Weigh_Powder" [label="Weigh this compound Powder"];
"Reconstitute" [label="Reconstitute in\nAppropriate Solvent"];
"Perform_Experiment" [label="Perform Experiment"];
}
subgraph "cluster_Cleanup_and_Storage" {
label="Cleanup and Storage";
bgcolor="#F1F3F4";
node [fillcolor="#FFFFFF"];
"Decontaminate" [label="Decontaminate Surfaces\nand Equipment"];
"Dispose_Waste" [label="Dispose of Waste\n(see Disposal Plan)"];
"Store_Compound" [label="Store Remaining Compound\nat Recommended Temperature"];
"Doff_PPE" [label="Doff and Dispose of PPE"];
}
"Don_PPE" -> "Prepare_Work_Area" [label="Proceed"];
"Prepare_Work_Area" -> "Weigh_Powder" [label="Proceed"];
"Weigh_Powder" -> "Reconstitute" [label="Proceed"];
"Reconstitute" -> "Perform_Experiment" [label="Proceed"];
"Perform_Experiment" -> "Decontaminate" [label="Post-Experiment"];
"Decontaminate" -> "Dispose_Waste" [label="Proceed"];
"Dispose_Waste" -> "Store_Compound" [label="Proceed"];
"Store_Compound" -> "Doff_PPE" [label="Final Step"];
}
Caption: Disposal Plan for this compound Waste.
Experimental Protocols: In Vitro JAK2 Kinase Assay
The following is a representative methodology for an in vitro kinase assay to evaluate the inhibitory activity of this compound. Specific concentrations and reagents may need to be optimized for your particular experimental setup.
Materials:
-
Recombinant active JAK2 V617F enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well)
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of JAK2 V617F enzyme and the peptide substrate in kinase buffer.
-
Reaction Initiation: In a microplate, add the diluted this compound or DMSO (vehicle control). Add the enzyme/substrate mixture to each well.
-
ATP Addition: To initiate the kinase reaction, add ATP to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the kinase activity according to the manufacturer's instructions for the chosen detection reagent. This typically involves measuring the amount of ADP produced.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Biological Context: The JAK/STAT Signaling Pathway
This compound is a potent inhibitor of the JAK2 V617F mutant protein. The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in cell proliferation, differentiation, and survival.[6] The V617F mutation in the JAK2 gene leads to constitutive activation of the JAK-STAT pathway, even in the absence of cytokine stimulation, driving the overproduction of blood cells seen in myeloproliferative neoplasms.[7] this compound specifically targets this mutated kinase, thereby inhibiting the downstream signaling cascade.
```dot
digraph "JAK_STAT_Signaling_Pathway" {
graph [splines=true, overlap=false, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Extracellular" {
label="Extracellular Space";
bgcolor="#F1F3F4";
"Cytokine" [label="Cytokine", shape=ellipse, fillcolor="#FFFFFF"];
}
subgraph "cluster_Membrane" {
label="Cell Membrane";
bgcolor="#F1F3F4";
"Receptor" [label="Cytokine Receptor", fillcolor="#FFFFFF"];
}
subgraph "cluster_Intracellular" {
label="Intracellular Space";
bgcolor="#F1F3F4";
"JAK2_V617F" [label="JAK2 V617F\n(Constitutively Active)", fillcolor="#FBBC05"];
"JAK2_IN_10" [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"STAT" [label="STAT", fillcolor="#FFFFFF"];
"pSTAT" [label="p-STAT (Dimer)", fillcolor="#FFFFFF"];
"Nucleus" [label="Nucleus", shape=cylinder, fillcolor="#FFFFFF"];
"Gene_Transcription" [label="Gene Transcription\n(Proliferation, Survival)", fillcolor="#FFFFFF"];
}
"Cytokine" -> "Receptor" [style=invis];
"Receptor" -> "JAK2_V617F" [label="Activates"];
"JAK2_IN_10" -> "JAK2_V617F" [label="Inhibits", color="#EA4335", style=bold];
"JAK2_V617F" -> "STAT" [label="Phosphorylates"];
"STAT" -> "pSTAT" [label="Dimerizes"];
"pSTAT" -> "Nucleus" [label="Translocates to"];
"Nucleus" -> "Gene_Transcription" [label="Initiates"];
{rank=same; "Receptor"; "JAK2_V617F"}
}
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 5. cleanroomsuppliesltd.com [cleanroomsuppliesltd.com]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. massivebio.com [massivebio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
